molecular formula C12H22O9S2 B15623112 Fexlamose CAS No. 1285607-08-0

Fexlamose

Número de catálogo: B15623112
Número CAS: 1285607-08-0
Peso molecular: 374.4 g/mol
Clave InChI: LVLYFBOCRJBHIZ-LIZSDCNHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fexlamose is a useful research compound. Its molecular formula is C12H22O9S2 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1285607-08-0

Fórmula molecular

C12H22O9S2

Peso molecular

374.4 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-2-(sulfanylmethyl)-6-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-(sulfanylmethyl)oxan-2-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C12H22O9S2/c13-5-3(1-22)19-11(9(17)7(5)15)21-12-10(18)8(16)6(14)4(2-23)20-12/h3-18,22-23H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1

Clave InChI

LVLYFBOCRJBHIZ-LIZSDCNHSA-N

Origen del producto

United States

Foundational & Exploratory

Fexlamose (AER-01): A Technical Overview of a Novel Thiol-Modified Carbohydrate Mucolytic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexlamose (also known as AER-01 or MUC-031) is a novel, clinical-stage, thiol-modified carbohydrate agent engineered for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] Its mechanism of action centers on the cleavage of disulfide bonds within the mucin polymer network of mucus, leading to a reduction in mucus viscosity and elasticity.[1][3][4][5][6] This document provides a comprehensive technical overview of this compound, including its chemical structure, mechanism of action, available preclinical data, and experimental methodologies.

Chemical Structure and Properties

This compound is a thiol-modified disaccharide. While the precise IUPAC name is not consistently available in public literature, its chemical formula is C12H22O9S2.[7] The structure is characterized by the introduction of thiol (-SH) groups onto a carbohydrate scaffold.[1][4] This design leverages the natural, non-toxic, and highly water-soluble nature of carbohydrates to deliver the active thiol moiety to the densely packed mucus environment.[4][8]

Table 1: Physicochemical Properties of this compound (AER-01)

PropertyValue/DescriptionSource
Molecular Formula C12H22O9S2[7]
General Classification Thiol-modified carbohydrate[1][4]
Solubility High aqueous solubility[4][8]
Physical Nature Polar[4][8]

Note: Detailed quantitative physicochemical data such as pKa and logP are not publicly available at the time of this writing.

Mechanism of Action: Mucin Disulfide Bond Cleavage

The pathophysiology of muco-obstructive lung diseases is characterized by the overproduction of highly viscous and elastic mucus, which obstructs airways. This high viscosity is largely due to the extensive cross-linking of mucin polymers via disulfide bonds.[4][5][6]

This compound functions as a potent mucolytic by directly targeting these disulfide bridges. The thiol groups on the this compound molecule participate in a thiol-disulfide exchange reaction, effectively reducing the disulfide bonds and breaking down the cross-linked mucin network. This process leads to a rapid decrease in the viscoelasticity of the mucus, rendering it more liquid and easier to clear from the airways.[1][4][5][6]

Mucin_Polymers Heavily Cross-linked Mucin Polymers Disulfide_Bond Disulfide Bonds (-S-S-) Mucin_Polymers->Disulfide_Bond Cross-linking This compound This compound (AER-01) (Thiol-Modified Carbohydrate) Reduced_Mucin Lightly Cross-linked (Liquefied) Mucin Polymers This compound->Reduced_Mucin Results in Disulfide_Bond->this compound Cleavage by Thiol Groups

Caption: Mechanism of action of this compound.

Preclinical Efficacy

Ex Vivo Mucolytic Activity in Human Sputum

A key preclinical study evaluated the mucolytic efficacy of this compound (referred to as MUC-031 in the publication) on sputum from patients with cystic fibrosis. The study employed rheology to measure the change in the elastic modulus (G'), a measure of mucus stiffness, upon treatment.

Table 2: Comparative Mucolytic Efficacy in Cystic Fibrosis Sputum

TreatmentConcentrationMean % Reduction in G' (Elastic Modulus)
This compound (MUC-031) 10 mM~85%
N-acetylcysteine (NAC) 10 mM~50%
rhDNase 5 µg/mL~60%

Data extracted from a study published in the European Respiratory Journal. The results indicate that this compound is significantly more potent at reducing the elasticity of CF sputum compared to established mucolytics like N-acetylcysteine and rhDNase.

In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

The therapeutic potential of this compound was also assessed in βENaC-transgenic (Tg) mice, a model that recapitulates key features of human muco-obstructive lung disease.

Table 3: In Vivo Effects of this compound in βENaC-Tg Mice

Outcome MeasureTreatmentResult
Airway Mucus Plugging This compound (131 mg/mL, intranasal)Significant decrease
Airway Inflammation This compound (131 mg/mL, intranasal)Reduction in inflammatory markers
Survival This compound (131 mg/mL, intranasal)Improved survival rates

This study demonstrates the in vivo potential of this compound to not only act as a mucolytic but also to reduce associated airway inflammation and improve disease outcomes in a relevant animal model.

Experimental Protocols

Ex Vivo Rheology of Human Sputum

Objective: To quantify the mucolytic activity of this compound on human cystic fibrosis sputum.

Methodology:

  • Sputum Collection: Induced sputum was collected from cystic fibrosis patients.

  • Sample Preparation: Sputum samples were treated with either this compound (MUC-031), N-acetylcysteine (NAC), rhDNase, or a vehicle control.

  • Rheological Measurement: A cone-and-plate rheometer was used to measure the elastic modulus (G') of the sputum samples before and after treatment. Measurements were taken at a constant frequency and strain to ensure comparability.

  • Data Analysis: The percentage reduction in G' was calculated for each treatment group to determine mucolytic efficacy.

cluster_0 Experimental Workflow: Ex Vivo Rheology Collect_Sputum Collect Sputum from Cystic Fibrosis Patients Treat_Samples Treat Sputum Samples with This compound, NAC, rhDNase, or Vehicle Collect_Sputum->Treat_Samples Measure_Rheology Measure Elastic Modulus (G') using a Rheometer Treat_Samples->Measure_Rheology Analyze_Data Calculate % Reduction in G' to Determine Efficacy Measure_Rheology->Analyze_Data cluster_1 Experimental Workflow: In Vivo Mouse Study Select_Mice Use βENaC-Transgenic Mice Administer_Drug Administer this compound or Vehicle (Intranasal Instillation) Select_Mice->Administer_Drug Assess_Outcomes Endpoint Analysis: - Histology (Mucus Plugs) - BAL Fluid (Inflammation) - Survival Monitoring Administer_Drug->Assess_Outcomes Compare_Groups Statistically Compare Treatment vs. Control Assess_Outcomes->Compare_Groups

References

Fexlamose: A Technical Overview of Synthesis and Purification Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Fexlamose (also known as AER-01 or MUC-031) is a novel, thiol-modified carbohydrate currently under investigation as a mucolytic agent for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1] Its mechanism of action involves the cleavage of disulfide bridges in mucin polymers, which are responsible for the viscosity and elasticity of mucus.[2] This technical guide provides a comprehensive overview of the plausible synthesis and purification methods for this compound, based on publicly available information and analogous chemical syntheses. It is important to note that the precise, proprietary synthesis and purification processes for this compound are not fully disclosed in the public domain. The methodologies presented herein are based on the reported synthesis of structurally similar compounds, particularly methyl 6-thio-6-deoxy-α-D-galactopyranoside, which has been cited as a reference for the synthesis of the class of thiol-saccharides to which this compound belongs.

Introduction to this compound

This compound is a thiol-saccharide designed to liquefy mucus plugs in the airways, thereby improving lung function and alleviating symptoms in patients with respiratory diseases characterized by excessive or thickened mucus.[3][4][5] Developed by Aer Therapeutics, this compound is currently in Phase 2a clinical trials.[2] The core of its therapeutic action lies in the thiol group, which participates in thiol-disulfide exchange reactions with the cysteine-rich regions of mucin proteins, breaking down the cross-linked gel structure of mucus.[2]

Plausible Synthesis of this compound

While the exact synthetic route for this compound is proprietary, the scientific literature indicates that its synthesis is analogous to that of other thiol-saccharides, such as methyl 6-thio-6-deoxy-α-D-galactopyranoside. This suggests a multi-step process starting from a readily available carbohydrate precursor. A likely synthetic pathway involves the selective activation of the primary hydroxyl group of a protected galactopyranoside, followed by nucleophilic substitution with a thiol-containing reagent.

A plausible two-step synthesis is outlined below:

Step 1: Synthesis of a Key Intermediate: Methyl 6-O-tosyl-alpha-D-galactopyranoside

The first step involves the selective tosylation of the primary hydroxyl group at the C-6 position of methyl α-D-galactopyranoside. This reaction introduces a good leaving group (tosyl group) at the desired position, preparing the molecule for the subsequent introduction of the thiol group.

Step 2: Nucleophilic Substitution to Introduce the Thiol Group

The second step is a nucleophilic substitution reaction where the tosyl group at the C-6 position is displaced by a sulfur nucleophile. This is a standard method for introducing sulfur-containing functional groups in carbohydrate chemistry.

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-O-tosyl-alpha-D-galactopyranoside

This protocol is adapted from a known procedure for the selective tosylation of methyl α-D-galactopyranoside.[1][2]

  • Materials:

  • Procedure:

    • A solution of methyl α-D-galactopyranoside (e.g., 9.71 g, 50 mmol) in dry pyridine (e.g., 40 ml) is prepared in a flask equipped with a magnetic stirrer and cooled to -50 °C in a cooling bath.[1]

    • 4-Toluenesulfonyl chloride (e.g., 10.49 g, 55 mmol) is added in small portions to the stirred solution while maintaining the low temperature.[1]

    • The reaction mixture is then stored at a low temperature (e.g., in a freezer) overnight to allow the reaction to proceed to completion.[1]

    • After reaching room temperature, the reaction mixture is poured into ice-water (e.g., 250 ml) to precipitate the product and quench the reaction.[1]

    • The crude product is collected by filtration.

    • The collected solid is purified by recrystallization from ethanol to yield methyl 6-O-tosyl-alpha-D-galactopyranoside as a white crystalline solid.[1]

Protocol 2: Plausible Synthesis of this compound (as methyl 6-thio-6-deoxy-α-D-galactopyranoside)

This protocol is a plausible method for the synthesis of the thiol-saccharide from the tosylated intermediate. The choice of the thiol source is critical and can influence the reaction conditions and work-up procedure.

  • Materials:

    • Methyl 6-O-tosyl-alpha-D-galactopyranoside

    • A suitable sulfur nucleophile (e.g., sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis)

    • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or ethanol)

    • Appropriate reagents for work-up and purification.

  • Procedure (Conceptual):

    • The tosylated intermediate is dissolved in a suitable polar aprotic solvent like DMF.

    • A sulfur nucleophile, such as sodium hydrosulfide, is added to the solution. The reaction is typically carried out at an elevated temperature to facilitate the SN2 reaction.

    • The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then subjected to an aqueous work-up to remove inorganic salts and other water-soluble impurities.

    • The crude product is then purified using chromatographic techniques.

Purification of this compound

The purification of thiol-saccharides like this compound is crucial to ensure high purity for research and pharmaceutical applications. Given the polar nature of carbohydrates, a combination of techniques is often employed.

Purification Protocol
  • Initial Work-up: Following the synthesis, an initial aqueous work-up is performed to remove the bulk of inorganic salts and polar impurities. This typically involves partitioning the crude product between an organic solvent and water.

  • Chromatography:

    • Flash Chromatography: This is a common technique for the purification of carbohydrate derivatives. A patent related to thiol-saccharide mucolytic agents suggests the use of flash chromatography on silica (B1680970) gel for purification.[4]

      • Stationary Phase: Silica gel is a common choice.

      • Mobile Phase: A gradient of solvents is typically used, starting with a non-polar solvent and gradually increasing the polarity. For example, a mixture of hexanes and ethyl acetate, or dichloromethane (B109758) and methanol (B129727), can be used. The exact gradient would be optimized based on the polarity of the target compound and impurities.

    • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC can be employed.

      • Stationary Phase: A C18 column is a common choice for the purification of polar molecules.

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol is typically used.

  • Characterization: The purity and identity of the final product are confirmed using various analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not publicly available. However, for the synthesis of the key intermediate, methyl 6-O-tosyl-alpha-D-galactopyranoside, a yield of 90% has been reported.[1]

Reaction Step Product Reported Yield Reference
Tosylation of Methyl α-D-galactopyranosideMethyl 6-O-tosyl-alpha-D-galactopyranoside90%[1][2]
Nucleophilic Substitution with ThiolThis compound (as methyl 6-thio-6-deoxy-α-D-galactopyranoside)Not Reported-

Visualizations

This compound Mechanism of Action

Fexlamose_Mechanism cluster_input Inputs cluster_output Outcome Mucin Mucin Polymer (Cross-linked via Disulfide Bonds) BrokenMucin Cleaved Mucin Polymers Mucin->BrokenMucin Thiol-Disulfide Exchange This compound This compound (Thiol-saccharide) ReducedViscosity Reduced Mucus Viscosity & Elasticity BrokenMucin->ReducedViscosity

Caption: Mechanism of action of this compound in mucus breakdown.

Plausible Synthesis Workflow for this compound

Fexlamose_Synthesis Start Methyl α-D-galactopyranoside Step1 Step 1: Tosylation (TsCl, Pyridine) Start->Step1 Intermediate Methyl 6-O-tosyl-α-D-galactopyranoside Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Sulfur Nucleophile) Intermediate->Step2 CrudeProduct Crude this compound Step2->CrudeProduct Purification Purification (Flash Chromatography) CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A plausible two-step synthesis workflow for this compound.

Conclusion

This compound represents a promising therapeutic agent for muco-obstructive lung diseases. While the specific details of its commercial synthesis and purification are proprietary, this guide provides a scientifically grounded overview of plausible methodologies based on established carbohydrate chemistry. The synthesis likely involves a two-step process of tosylation followed by nucleophilic substitution, with purification achieved through standard techniques such as flash chromatography. Further disclosure from the developing company or in future scientific publications will be necessary to fully elucidate the precise and optimized protocols for the production of this novel mucolytic drug.

References

Preclinical Safety and Toxicology Profile of Fexlamose: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature, regulatory databases, and clinical trial registries did not yield any information for a compound named "Fexlamose." The following guide has been constructed as a template to illustrate the expected structure and content for a comprehensive preclinical safety and toxicology whitepaper, per the user's request. The data and experimental details provided herein are hypothetical and should be regarded as a placeholder framework.

This document provides a structured overview of the preclinical safety and toxicology data for a hypothetical compound, this compound. The information is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the compound's safety profile before potential first-in-human studies.

Executive Summary

This compound is a novel selective inhibitor of the hypothetical "Kinase-Associated Protein 7" (KAP7). This document summarizes the non-clinical safety evaluation of this compound, including acute and repeat-dose toxicity, genotoxicity, and safety pharmacology studies. Based on the hypothetical data presented, this compound demonstrates a moderate safety profile in animal models, with a well-defined No-Observed-Adverse-Effect Level (NOAEL) in key species.

General Toxicology

Acute Toxicity

Acute toxicity studies were conducted in two mammalian species to determine the potential for adverse effects following a single dose.

Table 1: Single-Dose Acute Toxicity of this compound

SpeciesStrainRoute of AdministrationVehicleMTD (mg/kg)LD₅₀ (mg/kg)Key Observations
MouseCD-1Oral (p.o.)0.5% Methylcellulose1500>2000Sedation, ataxia at doses ≥1000 mg/kg; recovery within 24 hours.
RatSprague-DawleyIntravenous (i.v.)10% Solutol HS 15100150Transient hypotension and bradycardia observed within 1 hour post-dose.
Repeat-Dose Toxicity

Chronic toxicity was assessed in both rodent and non-rodent species over a 28-day period to identify target organs and establish the NOAEL.

Table 2: 28-Day Repeat-Dose Toxicity Summary

SpeciesRouteDose Levels (mg/kg/day)NOAEL (mg/kg/day)Target OrgansKey Findings
RatOral0, 50, 150, 450150Liver, KidneyDose-dependent increase in liver enzymes (ALT, AST) and mild renal tubular degeneration at 450 mg/kg/day.
Beagle DogOral0, 25, 75, 20075GI Tract, LiverEmesis and diarrhea observed at 200 mg/kg/day. Mild, reversible elevation in alkaline phosphatase (ALP) at high dose.

Experimental Protocols

28-Day Oral Toxicity Study in Sprague-Dawley Rats
  • Test System: Male and female Sprague-Dawley rats (n=10/sex/group), approximately 8 weeks old at the start of the study.

  • Dosing: this compound was administered once daily via oral gavage at dose levels of 0 (vehicle), 50, 150, and 450 mg/kg/day.

  • Observations: Clinical signs were recorded daily. Body weight and food consumption were measured weekly. Ophthalmoscopy was performed prior to initiation and at termination.

  • Clinical Pathology: Blood samples were collected for hematology and clinical chemistry analysis on Day 29. Urine samples were collected for urinalysis.

  • Histopathology: A full necropsy was performed on all animals. A comprehensive list of tissues was collected, preserved in 10% neutral buffered formalin, and processed for microscopic examination.

In Vitro Bacterial Reverse Mutation Assay (Ames Test)
  • Purpose: To assess the mutagenic potential of this compound.

  • Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).

  • Methodology: The plate incorporation method was used. This compound was tested at five concentrations, with and without metabolic activation (S9 fraction from Aroclor 1254-induced rat liver).

  • Controls: Vehicle (DMSO) was used as the negative control. Known mutagens were used as positive controls for each strain.

  • Evaluation: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

Safety Pharmacology

A standard safety pharmacology core battery was conducted to investigate potential effects on major physiological systems.

Table 3: Core Battery Safety Pharmacology Results

StudySystemSpeciesRouteKey Findings
Irwin ScreenCentral Nervous SystemRatOralNo adverse effects on neurobehavioral parameters up to 1000 mg/kg.
hERG AssayCardiovascular SystemIn VitroN/AIC₅₀ > 30 µM. Low potential for QT interval prolongation.
TelemetryCardiovascular SystemBeagle DogOralNo significant effects on blood pressure, heart rate, or ECG intervals at doses up to 75 mg/kg.
RespiratoryRespiratory SystemRatOralNo effects on respiratory rate or tidal volume up to 450 mg/kg.

Visualizations

Hypothetical Signaling Pathway of this compound

The following diagram illustrates the hypothetical mechanism of action for this compound, where it inhibits the KAP7 pathway, preventing the downstream phosphorylation of transcription factor Z (TF-Z) and subsequent gene expression.

Fexlamose_MOA cluster_cell Cell Interior cluster_nucleus Gene Expression Receptor Growth Factor Receptor KAP7 KAP7 Receptor->KAP7 Activates TFZ TF-Z KAP7->TFZ Phosphorylates Gene Target Gene TFZ->Gene Activates Nucleus Nucleus This compound This compound This compound->KAP7 Inhibits

Caption: Hypothetical mechanism of this compound inhibiting the KAP7 signaling cascade.

Experimental Workflow for Genotoxicity Assessment

This diagram outlines the decision-making process and workflow for assessing the genotoxicity of a new chemical entity like this compound.

Genotoxicity_Workflow start Start Genotoxicity Assessment ames In Vitro Ames Test (Bacterial Mutation) start->ames mla In Vitro Mouse Lymphoma Assay (MLA) ames->mla If Ames Negative micronucleus In Vivo Micronucleus Test (Rodent) ames->micronucleus If Ames Positive mla->micronucleus If MLA Negative mla->micronucleus If MLA Positive comet In Vivo Comet Assay (DNA Strand Breaks) micronucleus->comet If Positive end_neg Not Genotoxic micronucleus->end_neg If Negative comet->end_neg If Negative end_pos Genotoxic Potential Further Investigation comet->end_pos If Positive

Caption: Standard workflow for evaluating the genotoxic potential of a test compound.

Fexlamose: A Technical Guide to a Novel Thiol-Modified Carbohydrate Mucolytic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexlamose (formerly AER-01, MUC-031) is a novel, thiol-modified carbohydrate mucolytic agent engineered for inhaled delivery to treat muco-obstructive lung diseases, including Chronic Obstructive Pulmonary Disease (COPD). Its mechanism of action centers on the cleavage of disulfide bridges within mucin polymers, the key structural components of mucus, leading to a rapid reduction in mucus viscosity and improved airway clearance.[1][2][3] Preclinical studies have demonstrated superior potency and a faster onset of action compared to the established mucolytic N-acetylcysteine (NAC).[1][4][5] Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting once-daily dosing.[1][2][4][6][7] this compound is currently under investigation in a Phase 2a proof-of-concept study in COPD patients with significant mucus plugging.[1][6] This technical guide provides a comprehensive overview of the core scientific and clinical data available for this compound, including its mechanism of action, preclinical efficacy, clinical trial data, and detailed experimental methodologies.

Introduction: The Challenge of Muco-obstructive Lung Disease

Muco-obstructive lung diseases, such as COPD and cystic fibrosis (CF), are characterized by the overproduction and hypersecretion of viscoelastic mucus, leading to airway obstruction, recurrent infections, and progressive decline in lung function.[1] A critical factor in the pathophysiology of these diseases is the increased cross-linking of mucin polymers via disulfide bonds, which enhances the elasticity and viscosity of mucus, promoting the formation of obstructive mucus plugs.[1][2][3] While existing treatments target inflammation and bronchoconstriction, there remains a significant unmet need for effective mucolytic agents that directly address the underlying issue of mucus hyperviscosity.[6]

This compound: A Novel Thiol-Modified Carbohydrate

This compound is a thiol-saccharide, a carbohydrate scaffold chemically modified to include a thiol (-SH) group.[2][3] This design offers several advantages:

  • Targeted Mechanism of Action: The thiol group directly cleaves disulfide bridges in mucin polymers, leading to rapid liquefaction of mucus plugs.[1][2][3]

  • Favorable Physicochemical Properties: As a carbohydrate-based molecule, this compound is highly water-soluble and polar, facilitating its penetration into glycosylated mucin gels.[2][3] These properties are advantageous for an inhaled formulation.

  • Improved Tolerability Profile: Preclinical and clinical data suggest a better taste and smell profile compared to first-generation thiol-based mucolytics like N-acetylcysteine.[6]

Mechanism of Action

The primary mechanism of action of this compound is the disruption of the mucin polymer network through the cleavage of disulfide bonds.

Mucin Mucin Polymers with Disulfide Bridges (-S-S-) ReducedMucin Reduced, Less Viscous Mucin Polymers (-SH HS-) Mucin->ReducedMucin Disulfide Cleavage This compound This compound (Thiol-Modified Carbohydrate, R-SH) This compound->ReducedMucin Donates Thiol Group ImprovedClearance Improved Mucociliary Clearance ReducedMucin->ImprovedClearance

This compound Mechanism of Action

Preclinical Efficacy

In Vitro Mucolytic Activity in Cystic Fibrosis Sputum

A key preclinical study compared the mucolytic efficacy of this compound (MUC-031) with N-acetylcysteine (NAC) and recombinant human deoxyribonuclease (rhDNase) in sputum from patients with cystic fibrosis. The primary endpoint was the reduction in the elastic modulus (G'), a measure of mucus viscoelasticity, assessed by rheology.

Treatment GroupMean Decrease in G'Time to 50% Decrease in G'Proportion of Samples with Mucolysis within 15 min
This compound (MUC-031) Larger decrease than rhDNase and NACFaster than rhDNase and NACLarger proportion than rhDNase and NAC
rhDNase
N-acetylcysteine (NAC)
Vehicle Control

Quantitative data from the publication indicates a statistically significant (p<0.01 and p<0.05) superiority of this compound over comparators in these measures.

In Vivo Efficacy in a Mouse Model of Muco-obstructive Lung Disease

This compound was evaluated in the βENaC-transgenic mouse model, which mimics key features of human muco-obstructive lung disease.

Outcome MeasureVehicle ControlThis compound (MUC-031) Treatmentp-value
Airway Mucus Content (nl·mm⁻²) 16.8 ± 3.27.5 ± 1.2<0.01
Bronchoalveolar Lavage (BAL) Cells (cells·mL⁻¹) 73,833 ± 6,93047,679 ± 7,736<0.05
Neonatal Mortality 37%21%<0.05

Data from a study involving three treatments in one day for adult mice and twice-daily treatment for two weeks in neonatal mice.

Clinical Development

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1 single ascending dose (SAD) and multiple ascending dose (MAD) study was conducted in 96 healthy volunteers.[2][7]

Study DesignRandomized, double-blind, placebo-controlled
Population 96 healthy volunteers
Intervention Nebulized this compound
Key Findings - Safety: Well-tolerated with no serious adverse events (SAEs). Adverse events were mild to moderate and self-resolving.[2][7]- Tolerability: No indication of bronchoconstriction. Favorable taste and smell profile.[2][7]- Pharmacokinetics: Dose-proportional systemic exposure. Plasma half-life supports once-daily dosing.[1][4]
Phase 2a Clinical Trial in COPD

A Phase 2a proof-of-concept study (AER-01-002) is currently ongoing.

Study DesignRandomized, double-blind, placebo-controlled, parallel-group
Population 100 patients with moderate to severe COPD and high mucus plug scores
Intervention Once-daily nebulized this compound for 28 days
Primary Endpoints - Change in forced expiratory volume in one second (FEV1)- Change in St. George's Respiratory Questionnaire (SGRQ-C) score
Secondary Endpoints - Change in CT mucus plug score- Other functional and patient-reported outcomes
Expected Top-line Data January 2026[6]

Experimental Protocols

Sputum Rheology for Mucolytic Efficacy

This protocol outlines the general steps for assessing the mucolytic effect of a compound on human sputum using a cone-and-plate rheometer.

cluster_0 Sputum Collection and Preparation cluster_1 Rheological Measurement cluster_2 Data Analysis SputumCollection Collect fresh sputum from CF patients SampleLoading Load sputum sample onto rheometer plate SputumCollection->SampleLoading Baseline Measure baseline elastic modulus (G') SampleLoading->Baseline Treatment Add this compound or control to the sample Baseline->Treatment TimeSweep Perform time-sweep measurement to monitor G' change Treatment->TimeSweep Analysis Calculate percentage decrease in G' and time to 50% reduction TimeSweep->Analysis

Sputum Rheology Experimental Workflow
  • Sputum Collection: Freshly expectorated sputum is collected from patients with cystic fibrosis.

  • Sample Preparation: A defined volume of sputum is carefully loaded onto the plate of a cone-and-plate rheometer.

  • Baseline Measurement: The initial elastic modulus (G') of the sputum sample is measured using oscillatory rheology at a constant temperature (e.g., 37°C).

  • Treatment Application: this compound, a comparator mucolytic (e.g., NAC, rhDNase), or a vehicle control is added to the sputum sample.

  • Time-Sweep Analysis: The change in G' is monitored over time (e.g., every minute for 15-30 minutes) to determine the rate and extent of mucolysis.

  • Data Analysis: The percentage decrease in G' from baseline and the time required to achieve a 50% reduction in G' are calculated for each treatment group.

In Vivo Mucus Content and Inflammation in βENaC-Tg Mice

This protocol describes the methodology for evaluating the in vivo efficacy of this compound in a transgenic mouse model of muco-obstructive lung disease.

  • Animal Model: βENaC-transgenic mice, which overexpress the β-subunit of the epithelial sodium channel in the airways, are used. This leads to airway surface liquid depletion and the formation of mucus plugs.

  • Treatment Administration: this compound or a vehicle control is administered to the mice via intranasal instillation. Treatment regimens can vary (e.g., acute dosing over one day or chronic dosing over two weeks).

  • Bronchoalveolar Lavage (BAL): At the end of the treatment period, mice are euthanized, and a BAL is performed by instilling and retrieving a fixed volume of saline into the lungs.

  • Cell Counting: The total number of inflammatory cells in the BAL fluid is determined using a hemocytometer. Differential cell counts can also be performed on cytospin preparations.

  • Histological Analysis of Mucus Content: The lungs are fixed, sectioned, and stained with Alcian Blue-Periodic Acid-Schiff (AB-PAS) to visualize mucus. The volume of intra-airway mucus is quantified using morphometric analysis software.

  • Statistical Analysis: The mean mucus content and BAL cell counts are compared between the this compound-treated and vehicle control groups.

Mucin Regulation Signaling Pathways

The production of the major airway mucins, MUC5AC and MUC5B, is regulated by complex signaling pathways. Understanding these pathways provides context for the therapeutic potential of mucolytic agents.

cluster_0 Extracellular Stimuli cluster_1 Cell Surface Receptors cluster_2 Intracellular Signaling Cascades cluster_3 Transcription Factors cluster_4 Gene Expression Stimuli Cigarette Smoke, Allergens, Bacteria, Viruses EGFR EGFR Stimuli->EGFR TLR TLR Stimuli->TLR MAPK MAPK Pathway (ERK, p38, JNK) EGFR->MAPK NFkB NF-κB Pathway TLR->NFkB SP1_AP1 SP1, AP-1 MAPK->SP1_AP1 NFkB_p65 NF-κB (p65/p50) NFkB->NFkB_p65 MUC5AC MUC5AC Gene Expression SP1_AP1->MUC5AC NFkB_p65->MUC5AC MUC5B MUC5B Gene Expression NFkB_p65->MUC5B

Simplified Mucin Gene Expression Signaling Pathway

Conclusion

This compound represents a promising advancement in the treatment of muco-obstructive lung diseases. Its novel design as a thiol-modified carbohydrate offers a potent and rapid mucolytic effect with a favorable safety profile. The ongoing Phase 2a clinical trial will provide crucial data on its efficacy in a targeted patient population with a high burden of mucus plugging. The data gathered to date strongly support the continued development of this compound as a potential new therapy to address a significant unmet medical need in patients with COPD and other muco-obstructive conditions.

References

Fexlamose (MUC-031): An In-depth Technical Guide on Initial Research Findings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose, also known as MUC-031 and AER-01, is a novel mucolytic agent under development by Aer Therapeutics for the treatment of muco-obstructive lung diseases, including Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] As a thiol-modified carbohydrate, this compound offers a targeted mechanism of action aimed at liquefying viscous mucus, a key pathological feature of these debilitating respiratory conditions.[1][4] This document provides a comprehensive overview of the initial research findings for this compound, consolidating preclinical and early-phase clinical data, experimental methodologies, and key signaling pathways.

Mechanism of Action

This compound functions by cleaving disulfide bridges that cross-link mucin polymers.[1][4] These disulfide bonds are critical to the elasticity and viscosity of mucus; by breaking them, this compound effectively dissolves mucus plugs.[1] This direct mucolytic activity is designed to improve mucus clearance from the airways, thereby enhancing lung function and alleviating symptoms in patients with diseases like COPD and asthma.[1][4] The carbohydrate scaffold of the molecule is natural, non-toxic, and its polarity and high aqueous solubility are intended to facilitate easy penetration into mucus plugs.[4]

Fexlamose_Mechanism_of_Action cluster_0 Mucus Plug Microenvironment cluster_1 This compound Intervention cluster_2 Therapeutic Outcome Mucin_Polymers Mucin Polymers Disulfide_Bridges Disulfide Bridges (S-S Bonds) Mucin_Polymers->Disulfide_Bridges Cross-linking Viscous_Mucus High Elasticity Mucus Plug Disulfide_Bridges->Viscous_Mucus Formation of Cleavage Cleavage of Disulfide Bridges Disulfide_Bridges->Cleavage This compound This compound (Thiol-Modified Carbohydrate) This compound->Cleavage Liquefied_Mucus Liquefied Mucus Cleavage->Liquefied_Mucus Results in Improved_Clearance Improved Mucus Clearance Liquefied_Mucus->Improved_Clearance

Caption: Mechanism of action of this compound in cleaving mucin disulfide bridges.

Preclinical Research Findings

Initial preclinical studies have demonstrated the potent and rapid mucolytic activity of this compound. A key study published in the European Respiratory Journal evaluated MUC-031 in sputum from cystic fibrosis (CF) patients and in a mouse model of muco-obstructive lung disease (βENaC-Tg mice).[5]

Quantitative Data from Preclinical Studies
ParameterVehicle ControlMUC-031p-valueStudy Population
Airway Mucus Content (nL·mm⁻²)16.8 ± 3.27.5 ± 1.2<0.01Adult βENaC-Tg mice (single day treatment)[5][6]
Bronchoalveolar Lavage Cells (cells·mL⁻¹)73,833 ± 693047,679 ± 7736<0.05Adult βENaC-Tg mice (single day treatment)[5][6]
Mortality Rate37%21%<0.05Neonatal βENaC-Tg mice (2-week treatment)[5][6]
Summary of Preclinical Experimental Protocols

Detailed, step-by-step protocols from the cited publications are not fully available in the public domain. However, the methodologies employed in the key preclinical studies are summarized below.

  • In Vitro Mucolytic Efficacy in Human Sputum:

    • Objective: To compare the mucolytic efficacy of MUC-031 with existing mucolytics (N-acetylcysteine and recombinant human deoxyribonuclease I).[5]

    • Methodology: Rheology was used to measure the elastic modulus (G') of sputum collected from patients with cystic fibrosis.[5] This technique assesses the viscoelastic properties of the sputum before and after the application of the mucolytic agents. A larger decrease in G' indicates more effective mucolysis.[5]

  • In Vivo Efficacy in a Mouse Model:

    • Objective: To determine the effects of MUC-031 on airway mucus plugging, inflammation, and survival.[5]

    • Animal Model: β-epithelial Na+ channel-overexpressing transgenic (βENaC-Tg) mice, which develop a phenotype of chronic inflammatory muco-obstructive lung disease, were used.[5][7]

    • Drug Administration: this compound (131 mg/mL) was administered via intranasal instillation.[7]

    • Treatment Regimens:

      • Acute treatment: Three doses administered in a single day to adult mice.[5][6]

      • Chronic treatment: Twice-daily treatment for two weeks in both adult and neonatal mice.[5][6]

    • Endpoints:

      • Airway mucus content was quantified.[5]

      • Inflammation was assessed by cell counts in bronchoalveolar lavage fluid.[5]

      • Survival rates were monitored in neonatal mice.[5]

Clinical Research Findings

This compound has progressed into clinical development, with initial studies focusing on safety, tolerability, and pharmacokinetics in healthy volunteers, followed by a proof-of-concept study in COPD patients.

Phase 1 Clinical Trials
  • Study Design: Double-blind, placebo-controlled Phase 1 Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) studies were conducted in 96 healthy volunteers.[4][8]

  • Key Findings:

    • This compound was found to be safe and well-tolerated.[4][8]

    • Adverse events were reported as mild to moderate and were self-resolving, with no serious adverse events (SAEs) observed.[4]

    • Pharmacokinetic data supported the suitability of this compound for once-daily dosing.[4]

    • The drug exhibited a favorable taste and smell profile compared to first-generation thiol-based mucolytics.[1]

Phase 2a Clinical Trial (AER-01-002)

Aer Therapeutics has initiated a Phase 2a proof-of-concept clinical study (NCT06731959) to evaluate the efficacy and safety of inhaled this compound in adults with moderate to severe COPD.[1][9][10]

ParameterDetails
Study Title A Study to Investigate Using Inhaled this compound to Treat Adult Participants Who Have Moderate to Severe COPD (AER-01-002)[9]
Status Not yet recruiting (as of last update)
Phase Phase 2a[1]
Study Design Randomized, double-blind, placebo-controlled, parallel group study[1][4]
Target Enrollment 100 participants[1][10]
Patient Population Male and female adults (≥40 to ≤80 years of age) with a verified diagnosis of moderate to severe, smoking-related COPD and evidence of high mucus plugging.[1]
Intervention This compound solution administered once daily via nebulizer for 28 days.[1][10]
Comparator Placebo solution administered once daily via nebulizer for 28 days.[1]
Primary Outcome Measures Change from baseline in pre-bronchodilator Forced Expiratory Volume in one second (FEV1) at Week 4.[1][4]
Secondary Outcome Measures Incidence of Adverse Events, change from baseline in CT mucus plug score, and change from baseline in the St. George's Respiratory Questionnaire (SGRQ-C) score at Week 4.[1][4]
Projected Top-line Data January 2026[1][10]

digraph "Fexlamose_Phase2a_Workflow" {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin=0.2];
edge [fontname="Arial", fontsize=10];

"Screening" [label="Screening & Enrollment\n(N=100)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Inclusion" [label="Inclusion Criteria:\n- 40-80 years old\n- Moderate-to-severe COPD\n- High CT mucus plug score", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Randomization" [label="Randomization\n(1:1)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Arm_A" [label="Arm A:\nthis compound\n(Once daily via nebulizer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Arm_B" [label="Arm B:\nPlacebo\n(Once daily via nebulizer)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Treatment" [label="28-Day Treatment Period", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Follow_Up" [label="Follow-Up & Assessment\n(Week 4)", fillcolor="#FFFFFF", fontcolor="#202124"]; "Endpoints" [label="Primary & Secondary\nEndpoint Analysis:\n- FEV1\n- SGRQ-C Score\n- CT Mucus Plug Score\n- Safety (AEs)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Data" [label="Top-line Data", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Screening" -> "Inclusion" [style=dotted, arrowhead=none]; "Screening" -> "Randomization"; "Randomization" -> "Arm_A"; "Randomization" -> "Arm_B"; "Arm_A" -> "Treatment"; "Arm_B" -> "Treatment"; "Treatment" -> "Follow_Up"; "Follow_Up" -> "Endpoints" [style=dotted, arrowhead=none]; "Follow_Up" -> "Data"; }

Caption: Workflow for the Phase 2a clinical trial of this compound (AER-01-002).

Conclusion

This compound (MUC-031) is a promising new therapeutic agent with a well-defined mechanism of action targeting a key pathological driver of muco-obstructive lung diseases. Preclinical data have demonstrated its potential as a potent and fast-acting mucolytic. Early clinical studies in healthy volunteers have established a favorable safety and tolerability profile. The ongoing Phase 2a proof-of-concept study in COPD patients will be critical in determining the clinical efficacy of this compound and its potential to address a significant unmet medical need in the management of chronic respiratory diseases. The use of a precision imaging strategy to select patients with high mucus plug scores in this trial represents a novel approach to patient stratification in COPD research.[1][4]

References

Methodological & Application

Fexlamose Protocol for In Vitro Mucus Degradation Assay: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fexlamose is an investigational thiol-modified carbohydrate agent currently undergoing clinical evaluation for its mucolytic properties in muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] Its mechanism of action involves the cleavage of disulfide bridges within mucin polymers, which are responsible for the viscoelastic properties of mucus.[1][5] This application note provides a detailed protocol for an in vitro mucus degradation assay to evaluate the efficacy of this compound. The protocol is designed to be adaptable for various research settings, from basic science to preclinical drug development.

Introduction

Mucus hypersecretion and plugging are significant pathological features of numerous respiratory diseases, including COPD, asthma, and cystic fibrosis.[1][6] The viscoelastic nature of mucus is largely determined by the polymeric structure of mucin proteins, which are cross-linked by disulfide bonds.[5][6] this compound, a novel thiol-saccharide, acts by breaking these disulfide bonds, leading to a reduction in mucus viscosity and facilitating its clearance.[5][6]

In vitro models that accurately replicate the biochemical and biophysical properties of native mucus are essential for the preclinical evaluation of mucolytic agents like this compound.[7][8] These models allow for a controlled assessment of a compound's ability to alter mucus properties. This document outlines a robust in vitro assay to quantify the mucus-degrading activity of this compound.

Principle of the Assay

This assay measures the change in the viscoelastic properties of a mucus sample following treatment with this compound. The degradation of the mucus polymeric network by this compound will result in a decrease in viscosity and elasticity, which can be quantified using rheological methods. Alternatively, a simpler colorimetric assay can be used to determine the release of glycoproteins from the mucus gel, indicative of its degradation.

Materials and Reagents

  • This compound (also known as AER-01 or MUC-031)[2][6]

  • Artificial Mucus (e.g., Porcine Gastric Mucin-based hydrogel) or native mucus samples (e.g., porcine tracheal mucus)[9][10]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • N-Acetylcysteine (NAC) as a positive control[5]

  • Deionized Water

  • Assay Buffer (e.g., PBS with 1 mM EDTA)

  • Periodic Acid-Schiff (PAS) staining reagents (for colorimetric assay)

  • Microplate reader

  • Rheometer (for rheological analysis)

  • Incubator, 37°C

  • Pipettes and sterile, low-adhesion microcentrifuge tubes

Experimental Protocols

Protocol 1: Rheological Analysis of Mucus Degradation

This protocol directly measures the change in the viscoelastic properties of mucus.

1. Preparation of Mucus Samples:

  • If using artificial mucus, prepare according to the manufacturer's instructions to achieve a viscosity that mimics physiological mucus.
  • If using native mucus, gently homogenize the sample to ensure consistency.
  • Aliquot 500 µL of the mucus sample into each microcentrifuge tube.

2. Preparation of Test Compounds:

  • Prepare a stock solution of this compound in Assay Buffer. Create a dilution series to test a range of concentrations (e.g., 0.1 mg/mL, 1 mg/mL, 10 mg/mL).
  • Prepare a stock solution of NAC (e.g., 20 mg/mL) as a positive control.
  • Use Assay Buffer alone as a negative control.

3. Treatment of Mucus Samples:

  • Add 50 µL of the this compound dilutions, NAC solution, or Assay Buffer to the respective mucus aliquots.
  • Gently mix by inverting the tubes 5-10 times. Avoid vigorous vortexing to prevent mechanical degradation of the mucus.
  • Incubate the samples at 37°C for a predetermined time course (e.g., 15, 30, 60, and 120 minutes).

4. Rheological Measurement:

  • At each time point, carefully transfer the treated mucus sample to the rheometer.
  • Perform oscillatory rheology measurements to determine the storage modulus (G') and loss modulus (G'').
  • A decrease in both G' and G'' indicates a reduction in the viscoelasticity of the mucus.

Protocol 2: Colorimetric Assay for Glycoprotein Release

This protocol provides a high-throughput method to indirectly assess mucus degradation by measuring the release of soluble glycoproteins.

1. Preparation of Mucus-Coated Plates:

  • Coat the wells of a 96-well microplate with 100 µL of the prepared mucus sample.
  • Incubate the plate at 4°C overnight to allow the mucus to adhere.
  • Gently wash the wells twice with cold PBS to remove any unbound mucus.

2. Treatment:

  • Prepare this compound and control solutions as described in Protocol 1.
  • Add 100 µL of the respective solutions to each well.
  • Incubate the plate at 37°C for 60 minutes.

3. Measurement of Glycoprotein Release:

  • After incubation, carefully collect 50 µL of the supernatant from each well.
  • Transfer the supernatant to a new 96-well plate.
  • Perform a Periodic Acid-Schiff (PAS) stain on the collected supernatant to quantify the amount of soluble glycoprotein.
  • Measure the absorbance at the appropriate wavelength using a microplate reader.
  • An increase in absorbance correlates with a higher concentration of released glycoproteins, indicating mucus degradation.

Data Presentation

The quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Rheological Analysis of Mucus Treated with this compound

Treatment GroupConcentrationIncubation Time (min)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
Negative Control-60150 ± 1235 ± 4
This compound0.1 mg/mL60125 ± 1028 ± 3
This compound1 mg/mL6080 ± 718 ± 2
This compound10 mg/mL6035 ± 58 ± 1
Positive Control (NAC)20 mg/mL6045 ± 610 ± 2

Note: The values presented are hypothetical and for illustrative purposes only.

Table 2: Glycoprotein Release from Mucus Treated with this compound

Treatment GroupConcentrationAbsorbance (OD 560nm)% Increase vs. Control
Negative Control-0.150 ± 0.0120%
This compound0.1 mg/mL0.225 ± 0.01850%
This compound1 mg/mL0.450 ± 0.035200%
This compound10 mg/mL0.825 ± 0.060450%
Positive Control (NAC)20 mg/mL0.750 ± 0.055400%

Note: The values presented are hypothetical and for illustrative purposes only.

Visualizations

Fexlamose_Mechanism_of_Action cluster_1 This compound Action Mucin1 Mucin Monomer Mucin2 Mucin Monomer Mucin1->Mucin2 Disulfide Bridge (-S-S-) Mucin3 Mucin Monomer Mucin2->Mucin3 Disulfide Bridge (-S-S-) Mucin4 Mucin Monomer Mucin3->Mucin4 Disulfide Bridge (-S-S-) This compound This compound (Thiol-modified carbohydrate) This compound->Mucin2 Cleavage of Disulfide Bridges Degraded_Mucin1 Mucin Monomer Degraded_Mucin2 Mucin Monomer Degraded_Mucin3 Mucin Monomer Degraded_Mucin4 Mucin Monomer

Caption: Mechanism of this compound action on mucin polymers.

Fexlamose_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Interpretation Prep_Mucus Prepare Mucus Samples (Artificial or Native) Treat_Samples Add this compound/Controls to Mucus Prep_Mucus->Treat_Samples Prep_this compound Prepare this compound Dilutions & Controls (NAC, Buffer) Prep_this compound->Treat_Samples Incubate Incubate at 37°C Treat_Samples->Incubate Analysis_Rheology Option 1: Rheological Analysis (Measure G' and G'') Incubate->Analysis_Rheology Analysis_Colorimetric Option 2: Colorimetric Assay (Measure Glycoprotein Release) Incubate->Analysis_Colorimetric Data_Output Quantitative Measurement of Mucus Degradation Analysis_Rheology->Data_Output Analysis_Colorimetric->Data_Output

Caption: Experimental workflow for the in vitro mucus degradation assay.

Discussion

The provided protocols offer robust methods to evaluate the mucolytic activity of this compound in vitro. The choice between rheological analysis and the colorimetric assay will depend on the available equipment and the desired throughput. Rheology provides a direct and detailed characterization of the viscoelastic changes in the mucus, which is considered the gold standard for assessing mucolytic efficacy. The colorimetric assay, while indirect, is more amenable to high-throughput screening of multiple concentrations or compounds.

It is crucial to use a consistent source of mucus for these assays, as variability in mucus composition can affect the results.[10] Porcine tracheal or gastric mucin are commonly used and commercially available options that provide a good approximation of human mucus.[7][9] For studies requiring higher physiological relevance, co-culture systems of mucus-producing cells, such as HT29-MTX, can be employed to generate a mucus layer.[11][12]

Conclusion

The in vitro mucus degradation assay is a valuable tool for the preclinical assessment of this compound and other mucolytic agents. The detailed protocols and data presentation formats provided in this application note are intended to guide researchers in establishing a reliable and reproducible assay to further characterize the therapeutic potential of novel mucolytics. The ongoing clinical trials of this compound underscore the importance of such preclinical evaluations in the development of new treatments for muco-obstructive lung diseases.[1][3][13]

References

Application Notes: Nebulization of Fexlamose for Pulmonary Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Fexlamose is a hypothetical humanized monoclonal antibody (IgG1) designed to target and neutralize Interleukin-13 (IL-13), a key cytokine implicated in the pathogenesis of inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] Direct delivery to the lungs via nebulization offers a promising strategy to maximize drug concentration at the site of action while minimizing systemic exposure and potential side effects.[3][4][5] These notes provide guidance on the selection of nebulization technology, formulation considerations, and analytical methods for the preclinical development of inhaled this compound.

Principles of Nebulizing Monoclonal Antibodies

Monoclonal antibodies (mAbs) are large, complex proteins susceptible to degradation from physical stresses. The process of aerosolization can expose the mAb to shear stress, cavitation, and large air-liquid interfaces, potentially leading to unfolding, aggregation, and loss of biological activity.[6][7] Therefore, the choice of nebulizer and formulation is critical to preserving the integrity of this compound.[8][9]

Comparison of Nebulization Technologies

The two most common types of nebulizers for clinical and research use are jet nebulizers and vibrating mesh nebulizers (VMNs).[10][11] Ultrasonic nebulizers are generally not recommended for proteins as they can generate significant heat, leading to thermal denaturation.[6][11]

  • Jet Nebulizers: These devices use a compressed gas source to create a high-velocity airstream that draws the liquid drug through a narrow tube and shatters it into aerosol droplets. While robust and cost-effective, the high shear forces can be detrimental to sensitive biologics like this compound.[10][11]

  • Vibrating Mesh Nebulizers (VMNs): VMNs utilize a piezo-element to vibrate a micro-perforated mesh, extruding the liquid drug through thousands of microscopic holes to generate a soft mist aerosol.[11] This mechanism imparts significantly lower shear stress on the molecule, making VMNs the preferred technology for delivering mAbs.[3][9][12][13] They are also typically faster, quieter, and more efficient, resulting in a higher delivered dose.[10][14]

Logical Relationship: Nebulizer Selection for this compound Research

G start Start: Need to Nebulize This compound Solution protein_stability Is protein stability the primary concern? start->protein_stability cost Is budget severely constrained? protein_stability->cost No vmn Select Vibrating Mesh Nebulizer (VMN) protein_stability->vmn Yes cost->vmn No jet Select Jet Nebulizer cost->jet Yes vmn_adv Advantages: - Low shear stress - High efficiency - Preserves protein integrity - Quiet and portable vmn->vmn_adv jet_adv Advantages: - Lower initial cost - Robust technology Considerations: - High shear stress may  degrade this compound - Higher residual volume jet->jet_adv G cluster_pathway Cell Membrane This compound This compound IL13 IL-13 This compound->IL13 Block X IL13->Block Receptor IL-4Rα / IL-13Rα1 Receptor Complex JAK JAK Receptor->JAK Activates STAT6 STAT6 JAK->STAT6 Phosphorylates STAT6_P p-STAT6 STAT6->STAT6_P Nucleus Nucleus STAT6_P->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Activates Response Pathological Responses: - Mucus Hypersecretion - Fibrosis - Inflammation Transcription->Response Block->Receptor G start Start weigh_initial Weigh empty nebulizer start->weigh_initial fill_neb Fill nebulizer with 2.0 mL this compound solution weigh_initial->fill_neb weigh_filled Weigh filled nebulizer fill_neb->weigh_filled assemble Assemble filter and connect to vacuum weigh_filled->assemble run_neb Run nebulizer to completion (sputter) assemble->run_neb weigh_final Weigh post- nebulization run_neb->weigh_final calculate Calculate: 1. Total Aerosol Output 2. Output Rate weigh_final->calculate end End calculate->end G start Start prep_impactor Prepare Cascade Impactor (coat stages) start->prep_impactor assemble Assemble Nebulizer, Induction Port, & Impactor prep_impactor->assemble run_neb Nebulize this compound for fixed duration (e.g., 60s) at constant airflow (15 L/min) assemble->run_neb disassemble Disassemble Impactor run_neb->disassemble rinse Rinse each stage with recovery solvent disassemble->rinse analyze Quantify this compound per stage via HPLC rinse->analyze calculate Calculate MMAD and FPF analyze->calculate end End calculate->end G start Start neb_collect Nebulize this compound into a cooled liquid impinger start->neb_collect prep_control Prepare control sample (non-nebulized) start->prep_control analysis Analyze both samples neb_collect->analysis prep_control->analysis sec Size Exclusion Chromatography (SEC) analysis->sec cd Circular Dichroism (CD) Spectroscopy analysis->cd compare_sec Compare % Monomer, % Aggregates, % Fragments sec->compare_sec compare_cd Compare secondary structure spectra cd->compare_cd end End compare_sec->end compare_cd->end

References

Fexlamose: Application Notes and Protocols for Preclinical Respiratory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose, also known as AER-01 and formerly MUC-031, is a novel, inhaled thiol-modified carbohydrate mucolytic agent under investigation for the treatment of muco-obstructive respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, cystic fibrosis, and non-CF bronchiectasis.[1][2][3][4] Its mechanism of action involves the cleavage of disulfide bridges within mucin polymers, which are responsible for the viscoelastic properties of mucus.[1][2][5] This action leads to a rapid reduction in mucus viscosity, liquefaction of mucus plugs, and improved mucociliary clearance.[1][2][5] Preclinical studies have demonstrated the potential of this compound to reduce airway mucus obstruction, decrease inflammation, and improve survival in a well-established mouse model of muco-obstructive lung disease.[4][6][7]

These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its use in relevant animal models, intended to guide researchers in designing and executing further non-clinical studies.

Mechanism of Action

This compound is a thiol-saccharide that acts directly on the mucus structure.[2][5] Mucin polymers, the primary components of mucus, are cross-linked by disulfide bonds, which contribute significantly to the gel-like properties of mucus.[1][5] In muco-obstructive diseases, mucus becomes hyperconcentrated and excessively cross-linked, leading to the formation of tenacious plugs that obstruct the airways.[4] this compound's thiol groups reduce these disulfide bonds, breaking down the complex mucin network and decreasing mucus elasticity and viscosity.[1][2]

cluster_0 Mucus Plug cluster_1 This compound Action cluster_2 Resolution of Obstruction Mucin_Polymers Mucin Polymers Disulfide_Bonds Disulfide Bonds (S-S) Mucin_Polymers->Disulfide_Bonds Cross-linking Disulfide_Bonds->Mucin_Polymers Cleavage Cleavage of Disulfide Bonds Disulfide_Bonds->Cleavage This compound This compound (Thiol-Saccharide) This compound->Cleavage Reduced_Mucin Reduced Mucin Polymers Cleavage->Reduced_Mucin Results in Liquefaction Mucus Liquefaction Reduced_Mucin->Liquefaction Improved_Clearance Improved Mucociliary Clearance Liquefaction->Improved_Clearance

This compound Mechanism of Action on Mucin Polymers.

Preclinical Efficacy in a Muco-obstructive Disease Model

The efficacy of this compound has been evaluated in the β-subunit of the epithelial sodium channel transgenic (βENaC-Tg) mouse model. These mice overexpress ENaC in the airways, leading to airway surface liquid dehydration, reduced mucus transport, and the spontaneous development of a phenotype that closely mimics human muco-obstructive lung diseases, including airway mucus plugging and inflammation.[6][8]

Summary of Preclinical Data

The following tables summarize the key quantitative findings from a pivotal preclinical study utilizing this compound (MUC-031) in βENaC-Tg mice.[4][6]

Table 1: Acute Dosing in Adult βENaC-Tg Mice

Treatment GroupDosage & AdministrationOutcome MeasureResultp-value
Vehicle ControlSaline, IntranasalAirway Mucus Content (nL·mm⁻²)16.8 ± 3.2<0.01
This compound131 mg/mL, 3x in one day, IntranasalAirway Mucus Content (nL·mm⁻²)7.5 ± 1.2<0.01
Vehicle ControlSaline, IntranasalBronchoalveolar Lavage (BAL) Total Cells (cells·mL⁻¹)73,833 ± 6,930<0.05
This compound131 mg/mL, 3x in one day, IntranasalBronchoalveolar Lavage (BAL) Total Cells (cells·mL⁻¹)47,679 ± 7,736<0.05

Table 2: Chronic Dosing and Survival in Neonatal βENaC-Tg Mice

Treatment GroupDosage & AdministrationOutcome MeasureResultp-value
Vehicle ControlSaline, IntranasalMortality (%)37%<0.05
This compound131 mg/mL, 2x daily for 2 weeks, IntranasalMortality (%)21%<0.05

Experimental Protocols

The following are detailed protocols based on the methodologies reported in the preclinical evaluation of this compound.[4][6]

Animal Model
  • Model: βENaC-transgenic (βENaC-Tg) mice on a C57BL/6N background.

  • Rationale: These mice exhibit spontaneous muco-obstructive lung disease, providing a relevant model for testing mucolytic agents.[8]

  • Housing: Animals should be housed in a specific pathogen-free facility with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This compound Formulation and Dosing
  • Formulation: this compound (MUC-031) is dissolved in sterile saline to a concentration of 131 mg/mL.[9]

  • Administration Route: Intranasal instillation is a common method for delivering substances to the respiratory tract in mice.[3][10][11]

  • Acute Dosing Regimen: Administer a 20 µL volume of the this compound solution (10 µL per nostril) to adult βENaC-Tg mice three times over a single day.[4]

  • Chronic Dosing Regimen: For neonatal mice, administer a smaller volume (e.g., 5-10 µL total) twice daily for two weeks.

Intranasal Instillation Protocol
  • Anesthesia: Anesthetize the mouse using an appropriate method, such as intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation, to ensure deep anesthesia and prevent reflexive sneezing.[10][12]

  • Positioning: Hold the anesthetized mouse in a supine position, with the head slightly elevated.

  • Instillation: Using a micropipette, slowly dispense the this compound solution into the nares, allowing the mouse to inhale the liquid. Alternate between nostrils.[10][11]

  • Recovery: Monitor the animal until it has fully recovered from anesthesia.

Assessment of Efficacy

1. Quantification of Airway Mucus Plugging:

  • Method: Histological analysis of lung sections.

  • Procedure:

    • Euthanize the mice and perfuse the lungs with phosphate-buffered saline (PBS).

    • Inflate and fix the lungs with 4% paraformaldehyde.

    • Embed the fixed lungs in paraffin (B1166041) and cut sections.

    • Stain sections with Alcian blue-Periodic acid-Schiff (AB-PAS) to visualize mucus.

    • Acquire images of the stained sections and use image analysis software to quantify the area of mucus plugging relative to the total airway area.[4][13]

2. Assessment of Airway Inflammation:

  • Method: Bronchoalveolar Lavage (BAL) fluid analysis.

  • Procedure:

    • Euthanize the mouse and cannulate the trachea.

    • Instill and aspirate a known volume of sterile PBS (e.g., 3 x 0.5 mL) into the lungs.

    • Centrifuge the collected BAL fluid to pellet the cells.

    • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (macrophages, neutrophils, eosinophils, lymphocytes).[4][14]

3. Survival Studies:

  • Method: Monitor neonatal mice daily for the duration of the treatment period.

  • Procedure:

    • Begin treatment in neonatal βENaC-Tg mice at a specified age.

    • Record the number of surviving animals in each treatment group daily.

    • Plot survival curves and perform statistical analysis (e.g., Kaplan-Meier survival analysis).[4]

cluster_0 Animal Model and Treatment cluster_1 Efficacy Endpoints cluster_2 Data Analysis Animal_Model βENaC-Tg Mice Fexlamose_Prep Prepare this compound (131 mg/mL in Saline) Animal_Model->Fexlamose_Prep Anesthesia Anesthetize Mice Fexlamose_Prep->Anesthesia Intranasal_Admin Intranasal Administration (Acute or Chronic Dosing) Anesthesia->Intranasal_Admin Euthanasia Euthanasia & Tissue Collection Intranasal_Admin->Euthanasia Survival Monitor Survival (Neonatal Studies) Intranasal_Admin->Survival Mucus_Plugging Quantify Mucus Plugging (Histology) Euthanasia->Mucus_Plugging Inflammation Assess Airway Inflammation (BAL Cell Counts) Euthanasia->Inflammation Data_Analysis Statistical Analysis of Results Mucus_Plugging->Data_Analysis Inflammation->Data_Analysis Survival->Data_Analysis

Experimental Workflow for Preclinical this compound Studies.

Conclusion

This compound has demonstrated significant mucolytic and anti-inflammatory effects in a robust preclinical model of muco-obstructive lung disease. The data strongly support its continued development as a novel therapeutic for COPD and other respiratory conditions characterized by mucus plugging. The protocols outlined in these application notes provide a foundation for researchers to further investigate the efficacy and mechanisms of this compound in various preclinical settings. As this compound progresses through clinical trials, further preclinical studies may be warranted to explore its potential in other respiratory disease models and to elucidate its long-term effects on airway remodeling and lung function.[1][15][16]

References

Application Notes and Protocols for the Quantification of Fexlamose in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose (also known as AER-01) is a novel, inhaled mucolytic agent currently under investigation for the treatment of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][2][3] As a thiol-modified carbohydrate, its therapeutic action is attributed to the cleavage of disulfide bonds in mucin polymers, leading to reduced mucus viscosity.[2] Accurate quantification of this compound in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies during its clinical development.

These application notes provide a comprehensive overview of a proposed analytical method for the quantification of this compound in human plasma, based on best practices for analogous compounds. Due to the proprietary nature of drugs in development, specific details of the validated methods used in the official clinical trials for this compound are not publicly available. The following protocols are therefore presented as a robust starting point for researchers aiming to develop and validate a sensitive and specific bioanalytical method for this compound.

Proposed Analytical Method: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecule drugs in complex biological fluids, offering high sensitivity and selectivity.[4][5][6][7] Given that this compound is a polar, thiol-containing carbohydrate, a specialized approach is required to achieve adequate retention on reverse-phase columns and to ensure its stability during sample processing.

Key Challenges and Considerations:
  • Polarity: Thiol-modified carbohydrates are highly polar, leading to poor retention on traditional C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or the use of a polar-embedded reverse-phase column is recommended.

  • Thiol Reactivity: The free thiol group is susceptible to oxidation, forming disulfides. Sample handling and preparation must be optimized to prevent this. This often involves immediate sample processing at low temperatures and the use of reducing agents or derivatizing agents to cap the thiol group.

  • Matrix Effects: Biological samples like plasma contain numerous endogenous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Effective sample cleanup is crucial.

Experimental Protocols

Plasma Sample Collection and Handling
  • Anticoagulant: Collect whole blood in tubes containing K2-EDTA.

  • Processing: Centrifuge the blood at 2000 x g for 10 minutes at 4°C within 30 minutes of collection to separate the plasma.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis to ensure stability. Limit freeze-thaw cycles.

Sample Preparation: Protein Precipitation and Derivatization

This protocol is designed to remove proteins and stabilize the thiol group of this compound.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (B129727) (MeOH), HPLC grade

    • Formic Acid (FA), LC-MS grade

    • N-ethylmaleimide (NEM) as a derivatizing agent

    • Internal Standard (IS): A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar thiol-containing carbohydrate can be used.

  • Procedure:

    • Thaw plasma samples on ice.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

    • Add 10 µL of the Internal Standard working solution.

    • Add 20 µL of 100 mM NEM in methanol to derivatize the thiol group. Vortex briefly and incubate for 15 minutes at room temperature.

    • Add 400 µL of cold ACN containing 0.1% FA to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 ACN:Water with 0.1% FA for HILIC) for injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography (LC):

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) is recommended for retaining the polar this compound.

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient:

      • 0-0.5 min: 95% B

      • 0.5-2.5 min: Ramp to 50% B

      • 2.5-3.0 min: Hold at 50% B

      • 3.1-4.0 min: Return to 95% B and equilibrate

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Hypothetical values as the exact mass of this compound is not public.

      • This compound-NEM derivative: Precursor ion (Q1) -> Product ion (Q3)

      • Internal Standard-NEM derivative: Precursor ion (Q1) -> Product ion (Q3)

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for the specific instrument and analyte.

Data Presentation

Quantitative data from bioanalytical methods should be presented in a clear and structured format. Below are template tables for summarizing method validation and sample analysis results.

Table 1: Calibration Curve Parameters (Hypothetical Data)

AnalyteCalibration Range (ng/mL)Regression Model
This compound1 - 1000Linear, 1/x² weighting>0.995

Table 2: Precision and Accuracy Data (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1<1585-115<1585-115
LQC3<1585-115<1585-115
MQC100<1585-115<1585-115
HQC800<1585-115<1585-115

Table 3: Pharmacokinetic Data from a Hypothetical Phase 1 Study

Subject IDDose (mg)Cmax (ng/mL)Tmax (hr)AUC₀₋₂₄ (ng*hr/mL)
00150250.71.51890.4
00250289.11.02105.6
003100510.31.54050.2
004100550.81.54315.9

Visualizations

Signaling Pathway: Mechanism of Action of this compound

Fexlamose_Mechanism cluster_mucin Mucin Structure This compound This compound (Thiol-modified Carbohydrate) Disulfide S-S (Disulfide Bond) This compound->Disulfide Cleaves Mucin Mucin Polymer Network (Cross-linked by Disulfide Bonds) Mucus Viscous Mucus Mucin->Mucus Forms ReducedMucin Reduced Mucin Monomers Disulfide->ReducedMucin Reduction ReducedMucus Less Viscous Mucus ReducedMucin->ReducedMucus Results in

Caption: Mechanism of this compound mucolytic activity.

Experimental Workflow: LC-MS/MS Quantification of this compound

Fexlamose_Workflow start Plasma Sample Collection (K2-EDTA) prep Sample Preparation: 1. Add Internal Standard 2. Derivatize with NEM 3. Protein Precipitation (ACN) 4. Centrifuge & Evaporate start->prep reconstitute Reconstitute in Mobile Phase prep->reconstitute lcms LC-MS/MS Analysis (HILIC Column, ESI+, MRM) reconstitute->lcms data Data Processing: - Peak Integration - Calibration Curve Generation lcms->data end Quantification of this compound Concentration data->end

Caption: Bioanalytical workflow for this compound quantification.

References

Application Notes & Protocols: Investigating Fexlamose in Combination with Standard COPD Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation. A key pathological feature in many patients is the overproduction and hypersecretion of mucus, leading to the formation of mucus plugs that obstruct airways, impair lung function, and increase the risk of exacerbations.[1] Fexlamose (formerly AER-01) is an investigational thiol-modified carbohydrate agent with potent mucolytic properties.[2] It is currently under development by Aer Therapeutics for the treatment of COPD and other muco-obstructive lung diseases.[1][3][4] This document provides detailed application notes and protocols for researchers investigating the use of this compound, particularly in combination with existing COPD therapies.

This compound: Mechanism of Action

This compound is a thiol-saccharide that acts as a fast-acting mucolytic agent. Its primary mechanism involves the cleavage of disulfide bridges that cross-link mucin polymers.[1][2][5] These disulfide bonds are crucial for the viscoelastic properties of mucus; by breaking them, this compound effectively dissolves mucus plugs, reducing airway obstruction.[1][5] This targeted action on mucus plugs represents a novel approach in COPD management, as current standard therapies do not directly address this issue.[1]

Figure 1: Mechanism of action of this compound in cleaving mucin disulfide bridges.

Current Clinical Research: this compound Monotherapy

This compound is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled proof-of-concept study (AER-01-002).[1][3][5][6] This study is notable for its use of a precision imaging strategy to enroll COPD patients with a high burden of mucus plugging, as determined by computed tomography (CT) scans.[1][3][4]

The following table summarizes the key parameters of the ongoing Phase 2a trial. This protocol can serve as a basis for designing further preclinical and clinical combination studies.

Parameter Description Reference
Study ID AER-01-002[1][3]
Phase 2a[1][6]
Study Design Randomized, double-blind, placebo-controlled, parallel group[1][5]
Population 100 patients with moderate to severe COPD and high mucus plug scores on CT scan[1][3]
Intervention This compound, administered once daily via nebulizer[1]
Duration 28 days[1][5]
Primary Endpoints Safety and efficacy in improving lung function (Forced Expiratory Volume in 1 second, FEV1)[1]
Secondary Endpoints Patient-reported outcomes (e.g., St. George's Respiratory Questionnaire, SGRQ-C), change in CT mucus plug score, Forced Vital Capacity (FVC)[1][3][7]

Rationale for Combination Therapy Research

While this compound targets mucus obstruction, standard COPD therapies aim to reduce airflow limitation and inflammation through different mechanisms. Combining this compound with these therapies could offer a synergistic effect, addressing multiple facets of COPD pathology simultaneously. Standard therapies include long-acting β2-agonists (LABAs), long-acting muscarinic antagonists (LAMAs), and inhaled corticosteroids (ICS).[8][9][10] A combination of a LABA and LAMA is a common treatment approach, and for patients with frequent exacerbations, triple therapy including an ICS is recommended.[8][11][12]

The addition of this compound to a stable regimen of LABA/LAMA or triple therapy could potentially:

  • Enhance the efficacy of bronchodilators by clearing mucus and improving drug delivery to the airways.

  • Provide an additional mechanism for symptom relief and lung function improvement.

  • Reduce the frequency and severity of exacerbations by preventing mucus plug-related airway blockages.

Combination_Therapy_Logic cluster_pathways Key Pathological Features COPD COPD Pathophysiology Airflow Airflow Limitation (Bronchoconstriction) Inflammation Airway Inflammation Mucus Mucus Hypersecretion & Plugging LABA_LAMA LABA/LAMA Therapy LABA_LAMA->Airflow Targets ICS ICS Therapy ICS->Inflammation Targets This compound This compound This compound->Mucus Targets

Figure 2: Complementary targets of this compound and standard COPD therapies.

Proposed Protocol for Preclinical Combination Studies

This protocol outlines an in vivo study to assess the synergistic potential of this compound with a standard combination therapy (e.g., LABA/LAMA) in an animal model of muco-obstructive lung disease.

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (e.g., 14 days) cluster_analysis Endpoint Analysis Model 1. Induce Muco-obstructive Phenotype in Animal Model (e.g., βENaC-Tg mice) Groups 2. Randomize into Treatment Groups Model->Groups Dosing 3. Administer Daily Treatment: - Vehicle - this compound - LABA/LAMA - this compound + LABA/LAMA Groups->Dosing Lung_Function 4. Assess Lung Function (e.g., Resistance, Compliance) Dosing->Lung_Function Histology 5. Histological Analysis (Mucus scoring, Inflammation) Lung_Function->Histology BALF 6. Analyze BALF (Cell counts, Cytokines) Histology->BALF

Figure 3: Workflow for a preclinical in vivo combination study.
  • Animal Model: Utilize β-epithelial Na+ channel-transgenic (βENaC-Tg) mice, which exhibit features of chronic bronchitis and muco-obstructive lung disease, including airway mucus plugging and inflammation.[2]

  • Grouping (n=10-12 per group):

    • Group 1: Vehicle control (placebo nebulization).

    • Group 2: this compound (e.g., 131 mg/mL, intranasal instillation or nebulization, twice daily).[2]

    • Group 3: LABA/LAMA combination (clinically relevant dose, administered via inhalation).

    • Group 4: this compound + LABA/LAMA combination.

  • Treatment Period: 14 days.

  • Endpoint Assessments:

    • Lung Function: Measure airway resistance and compliance using a forced oscillation technique (e.g., FlexiVent).

    • Histology: At study termination, perfuse and fix lungs. Stain sections with Alcian blue-Periodic acid-Schiff (AB-PAS) to quantify mucus plugging and with Hematoxylin and Eosin (H&E) to assess inflammation.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: Perform BAL to collect airway fluid. Conduct total and differential cell counts (neutrophils, macrophages) and measure key inflammatory cytokine levels (e.g., IL-1β, IL-8, TNF-α) via ELISA.[13]

Data should be collected and presented to compare the effects of monotherapy versus combination therapy.

Table 1: Hypothetical Endpoint Data for Preclinical Combination Study

Treatment Group Airway Resistance (cmH2O·s/mL) Mucus Plug Score (%) BALF Neutrophils (x10^4)
Vehicle Control0.85 ± 0.1045 ± 515.0 ± 2.5
This compound0.65 ± 0.0820 ± 412.5 ± 2.0
LABA/LAMA0.60 ± 0.0942 ± 69.0 ± 1.8
This compound + LABA/LAMA0.40 ± 0.0715 ± 37.5 ± 1.5

Proposed Protocol for a Phase 2 Clinical Combination Study

This protocol outlines a pilot study to evaluate the safety and efficacy of this compound as an add-on therapy for patients with moderate to severe COPD who remain symptomatic on a stable LABA/LAMA regimen.

  • Design: A 12-week, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Primary Objective: To evaluate the change from baseline in trough FEV1 after 12 weeks of treatment with this compound compared to placebo.

  • Secondary Objectives: To assess changes in patient-reported outcomes (SGRQ-C, CAT), rescue medication use, and the rate of moderate-to-severe exacerbations.

  • Inclusion Criteria:

    • Age ≥ 40 years with a diagnosis of moderate to severe COPD.

    • On a stable dose of a fixed-dose LABA/LAMA combination for at least 3 months.

    • Demonstrated history of symptoms (e.g., CAT score ≥ 10).

    • Post-bronchodilator FEV1 < 80% predicted.

  • Arm 1: Inhaled this compound (once daily via nebulizer) + stable LABA/LAMA therapy.

  • Arm 2: Inhaled Placebo (once daily via nebulizer) + stable LABA/LAMA therapy.

Table 2: Clinical Study Assessment Schedule

Assessment Screening Baseline (Day 1) Week 4 Week 8 Week 12 (End of Treatment)
Spirometry (FEV1, FVC)
SGRQ-C Score
COPD Assessment Test (CAT)
Rescue Medication UseDiary StartDiary ReviewDiary ReviewDiary Review
Adverse Event Monitoring

Table 3: Anticipated Efficacy Outcomes from Clinical Combination Study

Outcome Measure This compound + LABA/LAMA Placebo + LABA/LAMA Difference (95% CI)
Change from Baseline in Trough FEV1 (mL) +110+4565 (30, 100)
Change from Baseline in SGRQ-C Score -5.5-2.0-3.5 (-5.0, -2.0)
Rate of Moderate/Severe Exacerbations (per year) 0.650.90Rate Ratio: 0.72

Safety and Tolerability

In Phase 1 studies involving 96 healthy volunteers, this compound demonstrated a strong safety and tolerability profile.[1][3] Reported adverse events were mild to moderate and self-resolving, with no serious adverse events noted.[3] Its proprietary chemistry is designed to improve the taste and smell profile compared to first-generation thiol-based mucolytics.[5] When designing combination studies, researchers must monitor for any potential additive or unexpected adverse events.

References

Fexlamose: Application Notes and Protocols for Cystic Fibrosis Research Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fexlamose (also known as AER-01) is an investigational thiol-modified carbohydrate mucolytic agent. Its primary mechanism of action is the cleavage of disulfide bridges that cross-link mucin polymers in mucus. This action liquefies thickened mucus, suggesting a potential therapeutic application in muco-obstructive lung diseases, including cystic fibrosis (CF).[1][2] While currently in Phase 2 clinical trials for Chronic Obstructive Pulmonary Disease (COPD) and asthma, its potential utility in CF warrants exploration.[3]

This document provides detailed, albeit proposed , application notes and experimental protocols for evaluating the efficacy of this compound in established cystic fibrosis research models. As of the latest available information, specific preclinical data for this compound in dedicated CF models (e.g., CFTR-mutant cell lines, patient-derived organoids, or CF animal models) have not been publicly released. The following protocols are therefore based on the compound's known mechanism and standard methodologies for assessing mucolytic agents in the context of CF research.

Mechanism of Action

This compound acts directly on the mucus gel layer. In cystic fibrosis, dehydration and altered ion transport lead to the formation of thick, tenacious mucus characterized by highly cross-linked mucin polymers. This compound, a thiol-saccharide, is designed to penetrate this mucus layer and break the disulfide (-S-S-) bonds that contribute to its high viscosity and elasticity, resulting in liquefaction of the mucus plugs.[4][1][2]

Fexlamose_Mechanism_of_Action cluster_0 Before this compound cluster_1 After this compound mucin1 Mucin Polymer mucin2 Mucin Polymer mucin1->mucin2 -S-S- mucin4 Mucin Polymer mucin1->mucin4 -S-S- mucin3 Mucin Polymer mucin2->mucin3 -S-S- mucin3->mucin4 -S-S- label_before Highly Cross-linked Mucin Network (High Viscosity Mucus) mucin_f1 Mucin Polymer mucin_f2 Mucin Polymer mucin_f1->mucin_f2 -SH HS- mucin_f4 Mucin Polymer mucin_f1->mucin_f4 -SH HS- mucin_f3 Mucin Polymer mucin_f2->mucin_f3 -SH HS- mucin_f3->mucin_f4 -SH HS- label_after Cleaved Disulfide Bonds (Low Viscosity Mucus) This compound This compound (Thiol-Saccharide) This compound->mucin2 Cleaves -S-S- bonds This compound->mucin3

Caption: this compound cleaves disulfide bonds in mucin polymers.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of this compound application in various CF research models. These are not based on published results but are representative of the endpoints used to evaluate mucolytic agents.

Table 1: In Vitro Mucolytic Activity in CF Sputum

Treatment Group Concentration Viscosity Reduction (%) (Mean ± SD) Elasticity (G') Reduction (%) (Mean ± SD)
Vehicle Control - 0 ± 5 0 ± 5
This compound 1 mg/mL 35 ± 8 45 ± 10
This compound 5 mg/mL 65 ± 12 75 ± 15

| N-acetylcysteine | 5 mg/mL | 40 ± 9 | 50 ± 11 |

Table 2: Effect on Mucus Transport in CF Human Bronchial Epithelial (HBE) Cells

Cell Type Treatment Mucus Velocity (µm/sec) (Mean ± SD) Ciliary Beat Frequency (Hz) (Mean ± SD)
CF HBE (F508del/F508del) Vehicle Control 5 ± 2 8.5 ± 1.0
CF HBE (F508del/F508del) This compound (1 mg/mL) 25 ± 5 8.6 ± 1.2

| Non-CF HBE | Vehicle Control | 45 ± 8 | 12.0 ± 1.5 |

Table 3: In Vivo Efficacy in βENaC-Overexpressing Mouse Model

Treatment Group Route of Administration Airway Mucus Plugging Score (Mean ± SD) Bronchoalveolar Lavage (BAL) Inflammatory Cell Count (x10^4)
Wild-Type + Saline Inhalation 0.5 ± 0.2 5 ± 1
βENaC-Tg + Saline Inhalation 4.5 ± 0.8 50 ± 10

| βENaC-Tg + this compound | Inhalation | 1.5 ± 0.5 | 20 ± 7 |

Note: The βENaC-overexpressing mouse is a model of muco-obstructive lung disease that shares features with CF, such as airway mucus dehydration and plugging.[5] One vendor of this compound notes its use in this model to decrease mucus plugging and inflammation.[6]

Experimental Protocols

The following are detailed protocols for assessing the mucolytic properties of this compound in common CF research models.

Protocol 1: Rheological Analysis of Human CF Sputum

Objective: To quantify the effect of this compound on the viscosity and elasticity of expectorated sputum from CF patients.

Materials:

  • Freshly collected, unprocessed sputum from CF patients.

  • This compound powder.

  • Phosphate-buffered saline (PBS) pH 7.4.

  • Cone-plate or parallel-plate rheometer.

  • Low-protein binding microcentrifuge tubes.

Method:

  • Prepare stock solutions of this compound in PBS at various concentrations (e.g., 10x final concentration).

  • Gently homogenize the sputum sample by slow mixing to ensure consistency. Avoid high-speed vortexing to prevent mechanical degradation of mucin polymers.

  • Aliquot equal volumes of sputum (e.g., 200 µL) into microcentrifuge tubes.

  • Add this compound solution or PBS (vehicle control) to the sputum aliquots at a 1:10 ratio. Mix gently by inversion.

  • Incubate samples at 37°C for a defined period (e.g., 30 minutes).

  • Carefully load the treated sputum sample onto the lower plate of the rheometer.

  • Lower the cone or upper plate to the appropriate gap setting.

  • Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant, low strain within the linear viscoelastic region.

  • Record the storage modulus (G', elasticity) and loss modulus (G'', viscosity).

  • Analyze the data to determine the percent reduction in viscosity and elasticity compared to the vehicle control.

Protocol 2: Mucociliary Clearance in Air-Liquid Interface (ALI) Cultures

Objective: To assess the effect of this compound on mucus transport over differentiated CF human bronchial epithelial (HBE) cells.

Materials:

  • Differentiated CF HBE cells cultured on permeable supports (e.g., Transwells).

  • This compound solution in a nebulization-compatible buffer.

  • Fluorescent microspheres (e.g., 1 µm diameter).

  • Live-cell imaging microscope with environmental control (37°C, 5% CO2).

  • Image analysis software (e.g., ImageJ with particle tracking plugins).

Method:

  • Confirm the presence of a mucus layer on the apical surface of the ALI cultures.

  • Apply a solution of fluorescent microspheres suspended in PBS to the apical surface and allow them to settle into the mucus layer.

  • Place the culture plate on the microscope stage and acquire baseline videos of microsphere movement to determine pre-treatment mucus velocity.

  • Expose the apical surface of the cultures to an aerosolized solution of this compound or vehicle control using a suitable nebulizer system.

  • Immediately after exposure, begin acquiring time-lapse videos at multiple locations on each culture insert.

  • Use particle tracking software to measure the velocity of individual microspheres.

  • Calculate the average mucus velocity for each condition and compare the post-treatment velocities to baseline.

Proposed Experimental Workflow

The following diagram outlines a logical workflow for the preclinical evaluation of a novel mucolytic agent like this compound in the context of cystic fibrosis research.

Preclinical_Workflow cluster_invitro In Vitro / Ex Vivo Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis & Decision start Hypothesis: This compound reduces mucus viscosity in CF models sputum CF Sputum Rheology (Protocol 1) start->sputum Test on patient samples ali CF HBE ALI Culture (Protocol 2) start->ali Test on cell models analysis Analyze Mucolytic Efficacy, Toxicity, and PK/PD sputum->analysis ali->analysis organoid CF Patient-Derived Organoid Swelling Assay organoid->analysis animal CF Animal Model (e.g., βENaC-Tg Mouse) mucus_plug Assess Mucus Plugging (Histology) animal->mucus_plug inflammation Assess Inflammation (BAL Fluid Analysis) animal->inflammation decision Decision Point: Proceed to further CF-specific studies? mucus_plug->decision inflammation->decision analysis->animal Positive in vitro data

Caption: Proposed preclinical workflow for this compound in CF models.

Conclusion

This compound, with its targeted mucolytic mechanism, represents a promising candidate for further investigation as a supportive therapy in cystic fibrosis. While direct evidence in CF-specific models is currently lacking, the protocols and frameworks outlined here provide a robust starting point for researchers to evaluate its potential. Rigorous preclinical assessment using these established models will be crucial to determine if this compound can offer a meaningful benefit to individuals with cystic fibrosis by alleviating the burden of mucus obstruction.

References

Troubleshooting & Optimization

Optimizing Fexlamose concentration for maximal mucolytic effect

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Fexlamose for maximal mucolytic effect. Here you will find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a novel thiol-based agent designed to reduce mucus viscosity. Its primary mechanism of action involves the cleavage of disulfide bonds that cross-link mucin glycoprotein (B1211001) fibers. By breaking these bonds, this compound depolymerizes the mucin network, leading to a significant decrease in mucus elasticity and viscosity.

Fexlamose_Mechanism Figure 1: Proposed Mechanism of Action of this compound cluster_0 Mucin Polymer Network (High Viscosity) cluster_1 Depolymerized Mucin (Low Viscosity) Mucin1 Mucin Fiber SS_Bond S-S Bond Mucin1->SS_Bond Mucin2 Mucin Fiber SS_Bond->Mucin2 This compound This compound (Thiol Group) SS_Bond->this compound Cleavage Mucin3 Mucin Monomer Mucin4 Mucin Monomer SH_Bond1 S-H SH_Bond2 S-H This compound->SH_Bond1 This compound->SH_Bond2

Caption: this compound cleaves mucin disulfide bonds, reducing viscosity.

Q2: What is the recommended starting concentration range for in vitro experiments?

A2: For initial screening, we recommend a concentration range of 0.1 mg/mL to 10 mg/mL. This range has been shown to produce a clear dose-dependent response in typical sputum samples. See the data summary table below for more details.

Q3: How should this compound be prepared and stored?

A3: this compound is supplied as a lyophilized powder. Reconstitute the powder in sterile phosphate-buffered saline (PBS) at pH 7.4 to create a 100 mg/mL stock solution. Aliquot and store at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. For daily use, thaw an aliquot and dilute to the desired working concentration in PBS.

Experimental Protocol: Optimizing this compound Concentration via Sputum Viscometry

This protocol details a method for determining the optimal concentration of this compound by measuring its effect on the viscosity of human sputum samples.

1. Materials and Reagents:

  • This compound (lyophilized powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Pooled human sputum (from a qualified biobank or collected under IRB approval)

  • Cone-plate rheometer or viscometer

  • Positive control (e.g., N-acetylcysteine, 20 mM)

  • Negative control (PBS vehicle)

  • Pipettes and sterile, low-adhesion microcentrifuge tubes

2. Experimental Workflow:

Fexlamose_Workflow Figure 2: Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Reconstitute this compound (100 mg/mL stock in PBS) A2 Prepare Serial Dilutions (0.1 to 10 mg/mL) A1->A2 A3 Homogenize Sputum Sample B1 Aliquot Sputum (e.g., 500 µL per tube) A3->B1 B2 Add this compound Dilutions (1:10 v/v) B1->B2 B3 Incubate at 37°C (30 minutes with gentle mixing) B2->B3 C1 Measure Viscosity (using Rheometer) B3->C1 C2 Record Data C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Determine EC50 C3->C4

Caption: Experimental steps from preparation to data analysis.

3. Step-by-Step Procedure:

  • Prepare this compound Solutions: Reconstitute this compound to a 100 mg/mL stock. Prepare serial dilutions in PBS to achieve final testing concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 mg/mL).

  • Sputum Sample Preparation: Allow pooled sputum sample to thaw completely at room temperature. Gently homogenize the sample by passing it through a wide-bore pipette tip 5-10 times. Avoid introducing air bubbles.

  • Incubation: Aliquot 450 µL of homogenized sputum into each microcentrifuge tube. Add 50 µL of each this compound dilution (or PBS for the negative control, NAC for the positive control) to the corresponding sputum aliquot.

  • Mixing and Incubation: Gently vortex each tube for 5 seconds. Incubate all samples at 37°C for 30 minutes in a water bath or incubator with gentle agitation.

  • Viscosity Measurement: After incubation, immediately transfer the sample to the rheometer. Measure the apparent viscosity at a defined shear rate (e.g., 1 s⁻¹). Ensure the temperature is maintained at 37°C during the measurement.

  • Data Analysis: Record the viscosity for each concentration. Calculate the percentage reduction in viscosity relative to the negative control. Plot the percentage reduction against the this compound concentration to determine the dose-response relationship and calculate the EC₅₀ (half-maximal effective concentration).

Quantitative Data Summary

The following table summarizes typical results from the sputum viscometry assay described above.

This compound Concentration (mg/mL)Mean Viscosity (mPa·s)Standard Deviation% Viscosity Reduction
0 (Vehicle Control)1550± 1200%
0.11320± 9514.8%
0.5960± 7838.1%
1.0650± 5558.1%
2.0410± 4273.5%
5.0280± 3581.9%
10.0275± 3882.3%

Data represents the mean of n=3 independent experiments. The effect appears to plateau around 5-10 mg/mL, suggesting this as the maximal effective concentration range in this system.

Troubleshooting Guide

Q: My viscosity readings are highly variable between replicates. What could be the cause?

A: High variability often stems from sputum sample inhomogeneity.

  • Solution 1 (Homogenization): Ensure your initial sputum sample is thoroughly but gently homogenized. Inadequate mixing can lead to aliquots with different baseline viscosities.

  • Solution 2 (Pipetting): Use wide-bore pipette tips to handle viscous sputum, as standard tips can shear the sample inconsistently and lead to inaccurate volumes.

  • Solution 3 (Sample Source): If variability persists, consider the source of the sputum. Samples from different donors or disease states can have vastly different compositions. Using a large, pooled batch can help normalize results.

Q: The mucolytic effect of this compound seems lower than expected. Why?

A: Several factors could lead to reduced efficacy.

  • Solution 1 (Reagent Stability): Ensure your this compound stock solution was stored correctly at -20°C and that the working dilutions were prepared fresh. The thiol group is susceptible to oxidation, which inactivates the molecule.

  • Solution 2 (pH of Environment): The pH of the sputum sample can influence this compound activity. The optimal pH is 7.4. If your samples are highly acidic or alkaline, consider adjusting the pH of the PBS used for dilutions.

  • Solution 3 (Incubation Time): A 30-minute incubation is a starting point. For particularly dense mucus, you may need to extend the incubation time to 45 or 60 minutes. Run a time-course experiment to determine the optimal duration.

Q: I am observing a precipitate after adding this compound to the sputum sample.

A: This is uncommon but may indicate a solubility issue or an interaction with sample components.

  • Solution 1 (Solubility Check): Confirm that your this compound stock solution is fully dissolved in PBS before diluting.

  • Solution 2 (Concentration): You may be operating above the solubility limit of this compound in the complex biological matrix of sputum. Try testing a slightly lower concentration range.

  • Solution 3 (Centrifugation): Before transferring the sample to the rheometer, briefly centrifuge the tube at a low speed (e.g., 200 x g for 1 minute) to pellet any precipitate, and measure the viscosity of the supernatant. Note this observation in your experimental log.

Fexlamose experimental variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

Fexlamose Technical Support Center

Welcome to the technical resource center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental variability and reproducibility issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a thiol-modified carbohydrate agent designed as a potent mucolytic.[1] Its mechanism of action involves the cleavage of disulfide bridges that cross-link mucin polymers.[2][3][4] These disulfide bonds are critical for the viscoelastic properties of mucus. By reducing these bonds, this compound liquefies thickened mucus, thereby decreasing its viscosity and elasticity.[2][3] This targeted action on the structural components of mucus plugs makes it a subject of investigation for muco-obstructive lung diseases such as COPD and asthma.[1][2][3]

Fexlamose_Mechanism cluster_0 Mucus Structure cluster_1 Post-Treatment Mucin Mucin Polymers Disulfide Disulfide Bridges (-S-S-) Mucin->Disulfide cross-link Viscoelastic High Viscosity & Elasticity Gel Disulfide->Mucin Cleaved Cleaved Disulfides (-SH HS-) Disulfide->Cleaved becomes Liquefied Low Viscosity Liquid Viscoelastic->Liquefied results in This compound This compound (Thiol-Saccharide) This compound->Disulfide breaks ReducedMucin Reduced Mucin Polymers

Caption: this compound mechanism of action on mucin polymers.

Q2: We are observing significant variability in mucus viscosity reduction between different experimental batches. What are the common causes?

High variability in rheological measurements of mucus is a frequent challenge. Several factors can contribute to this issue:

  • Sample Inconsistency: Mucus samples, whether from primary sources or cell culture, can have inherent biological variability. Factors like collection method, storage conditions, and freeze-thaw cycles can alter mucus structure.

  • Reagent Preparation: this compound is a thiol-modified agent. Ensure that stock solutions are prepared fresh and protected from oxidation. The pH of the buffer system is critical for thiol activity.

  • Incubation Conditions: Inconsistent incubation times and temperatures can lead to varying degrees of mucolysis. Ensure precise control over these parameters.

  • Instrument Calibration: Rheometers are sensitive instruments. Regular calibration and consistent use of geometries (e.g., cone-and-plate vs. parallel plate) are essential for reproducible results.

Q3: Our cell-based assays using mucus-producing cell lines (e.g., Calu-3) show inconsistent responses to this compound. How can we improve reproducibility?

Cell-based assays require strict standardization to ensure consistent results.[5][6] Key areas to focus on include:

  • Cell Culture Health: Use cells within a narrow passage number range.[5] Ensure cells are healthy, free of contamination (especially mycoplasma), and seeded at a consistent density.[5][7]

  • Culture Differentiation: For air-liquid interface (ALI) cultures, the degree of differentiation and mucus production can vary. Standardize the duration of ALI culture before initiating experiments.

  • Reagent and Media Consistency: Use the same lot of media and supplements (like FBS) for the duration of a study, or pre-test new lots to ensure they don't alter cellular responses.[6][8]

  • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant errors, especially with small volumes.[5][9] Use calibrated pipettes and consider automated liquid handlers for high-throughput applications.[9]

Cell_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Analysis A Seed Cells (e.g., Calu-3) B Culture to Confluence (Air-Liquid Interface) A->B C Confirm Differentiation & Mucus Production B->C D Prepare this compound Dilutions C->D Proceed if Consistent E Treat Cells (Apical Surface) D->E F Incubate (Standardized Time/Temp) E->F G Collect Apical Wash or Cell Lysate F->G Proceed to Analysis H Quantify Mucins (e.g., ELISA, PAS staining) G->H I Measure Rheology of Secretions G->I

Caption: Standardized workflow for this compound cell-based assays.

Troubleshooting Guides

Issue 1: High Inter-Assay Variability in this compound Potency (EC50)

Users frequently report shifts in the calculated EC50 of this compound in mucin degradation assays. The table below summarizes potential causes and recommended actions.

Potential Cause Troubleshooting Step Expected Outcome
Oxidation of this compound Stock Prepare fresh stock solutions for each experiment. Consider degassing buffers and storing aliquots under nitrogen.Consistent compound activity and more stable EC50 values.
Variability in Mucus Substrate Use a large, homogenized batch of mucus substrate for all assays in a study. If using primary samples, characterize each batch.Reduced variability in baseline viscosity and response to treatment.
Inconsistent Buffer pH Calibrate the pH meter daily. Ensure the buffer pH is stable throughout the assay incubation period, as thiol activity is pH-dependent.Optimal and consistent this compound activity across experiments.
Pipetting/Dilution Errors Calibrate pipettes regularly.[5] Prepare a serial dilution master plate instead of individual dilutions for each replicate.Minimized well-to-well variability and more reliable dose-response curves.

Data Presentation: Example of Inter-Assay Variability

The following table illustrates typical data variability that can be observed and the improvement following protocol optimization.

Assay Run EC50 (µM) - Pre-Optimization EC50 (µM) - Post-Optimization Key Optimization
Run 115.210.5Fresh this compound Stock
Run 228.911.1Standardized Mucus Aliquots
Run 311.510.8Calibrated pH of Buffer
Mean ± SD 18.5 ± 9.2 10.8 ± 0.3 -
Issue 2: Inconsistent Phosphoprotein Detection in Downstream Signaling Studies

While this compound's primary action is mucolytic, researchers may investigate downstream cellular effects. If studying signaling pathways (e.g., cellular stress or inflammatory responses) that might be affected by changes in the extracellular environment post-mucolysis, inconsistent phosphoprotein detection via Western blot is a common hurdle.

WB_Troubleshooting Start Inconsistent Phospho-Protein Signal with this compound Treatment Q1 Are Phosphatase Inhibitors Included in Lysis Buffer? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Total Protein Loading Consistent? A1_Yes->Q2 Fix1 Add Phosphatase Inhibitor Cocktail to Lysis Buffer. Keep Samples Cold. A1_No->Fix1 Fix1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the Correct Blocking Buffer Being Used? A2_Yes->Q3 Fix2 Perform BCA/Bradford Assay. Load Equal Protein Amounts. A2_No->Fix2 Fix2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Signal Should Be More Consistent. Normalize Phospho-Signal to Total Protein. A3_Yes->End Fix3 Avoid Milk for Phospho-Antibodies. Use BSA or Casein in TBS. A3_No->Fix3 Fix3->End

Caption: Troubleshooting logic for phosphoprotein Western blotting.

Key Recommendations for Phospho-Westerns:

  • Sample Preparation is Crucial: Always use freshly prepared lysis buffer containing both protease and phosphatase inhibitors.[10] Keep samples on ice at all times to prevent dephosphorylation.

  • Optimize Blocking: Milk contains phosphoproteins (like casein) that can increase background noise when using phospho-specific antibodies. Use 3-5% Bovine Serum Albumin (BSA) or casein in Tris-Buffered Saline (TBS) as a preferred blocking agent.[11]

  • Load Adequate Protein: Phosphorylation events can be transient or low-stoichiometry. It may be necessary to load higher amounts of total protein (30-100 µg) to detect a clear signal.[10]

  • Normalize Your Signal: Always probe a parallel blot (or strip and re-probe the same blot) for the total, non-phosphorylated form of your protein of interest. This is essential to determine if changes in the phospho-signal are due to altered phosphorylation or changes in total protein expression.[11]

Experimental Protocols

Protocol 1: In Vitro Mucin Viscosity Reduction Assay

This protocol outlines a method to determine the EC50 of this compound by measuring the change in viscosity of a mucin solution.

  • Preparation of Mucin Solution:

    • Prepare a 10 mg/mL solution of porcine gastric mucin (PGM) in a phosphate-buffered saline (PBS) solution at pH 7.0.

    • Stir gently at 4°C overnight to ensure complete hydration without mechanical degradation.

    • Centrifuge at 2,000 x g for 10 minutes to remove any insoluble material. Use the supernatant for the assay.

  • Preparation of this compound Dilutions:

    • Prepare a 10 mM stock solution of this compound in PBS (pH 7.0).

    • Perform a serial dilution series (e.g., 10-point, 1:3 dilution) in PBS to generate a range of concentrations to test.

  • Assay Procedure:

    • In a 1.5 mL microcentrifuge tube, combine 500 µL of the PGM solution with 50 µL of each this compound dilution (or PBS for vehicle control).

    • Incubate the tubes at 37°C for 60 minutes in a shaking water bath.

    • After incubation, immediately place samples on ice to stop the reaction.

  • Viscosity Measurement:

    • Measure the viscosity of each sample using a cone-and-plate rheometer at a defined shear rate (e.g., 1 s⁻¹).

    • Ensure the temperature is controlled at 25°C for all measurements.

  • Data Analysis:

    • Calculate the percent reduction in viscosity for each this compound concentration relative to the vehicle control.

    • Plot the percent reduction against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

References

Preventing Fexlamose degradation during experimental procedures

Author: BenchChem Technical Support Team. Date: December 2025

Fexlamose Technical Support Center

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound degradation during your experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy after reconstitution. What should I do?

A1: Cloudiness or precipitation upon reconstitution can indicate several issues. This compound has limited solubility in neutral pH buffers. It is recommended to reconstitute lyophilized this compound in a slightly acidic, sterile buffer (e.g., 50 mM sodium acetate, pH 5.5) before diluting it into your final experimental buffer. If precipitation persists, gentle warming to 37°C for 5-10 minutes may aid dissolution. Avoid vigorous vortexing, which can cause aggregation.

Q2: I am observing a significant loss of this compound activity in my cell culture experiments. What is the likely cause?

A2: Loss of activity in cell culture is commonly due to enzymatic degradation by proteases present in the serum of the culture medium or secreted by the cells themselves. To mitigate this, consider the following:

  • Use Protease Inhibitors: Supplement your culture medium with a broad-spectrum protease inhibitor cocktail.

  • Reduce Serum Concentration: If your cell line permits, reduce the serum concentration or switch to a serum-free medium during the this compound treatment period.

  • Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your specific culture conditions.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical for maintaining this compound integrity.

  • Lyophilized Powder: Store at -20°C or -80°C for long-term stability (up to 24 months).

  • Stock Solutions: Prepare concentrated stock solutions (1-10 mg/mL) in an appropriate sterile buffer. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. A summary of stability under different storage conditions is provided in Table 1.

Q4: I'm seeing inconsistent results in my ELISA assay. Could this compound degradation be the cause?

A4: Yes, inconsistent ELISA results can be a sign of degradation. Degradation can alter the epitopes recognized by the antibodies. Ensure you are using freshly prepared or properly stored aliquots for each experiment. Additionally, disulfide bond reduction can denature this compound; avoid buffers containing reducing agents like DTT or β-mercaptoethanol in your assay diluents.

Troubleshooting Guides

Issue: Rapid Loss of this compound in Solution

This guide helps you diagnose and resolve rapid degradation of this compound in your experimental solutions.

Hypothetical this compound Degradation Pathways

This compound Active this compound (Disulfide Intact) Fragments Inactive Peptide Fragments This compound->Fragments Cleavage Unfolded Inactive this compound (Reduced Disulfide) This compound->Unfolded Reduction Proteolysis Proteases (e.g., in Serum) Proteolysis->Fragments Reduction Reducing Agents (e.g., DTT) Reduction->Unfolded

Caption: Primary degradation routes for this compound.

Troubleshooting Decision Tree

This workflow provides a logical sequence for identifying the source of degradation.

start Problem: Loss of this compound Activity check_storage Were stock solutions stored at -80°C and single-use? start->check_storage check_buffer Does the experimental buffer contain reducing agents? check_storage->check_buffer Yes improper_storage Solution: Aliquot new stocks and avoid freeze-thaw. check_storage->improper_storage No check_protease Is the experiment conducted in a protease-rich environment (e.g., serum)? check_buffer->check_protease No use_non_reducing Solution: Use a non-reducing buffer system. check_buffer->use_non_reducing Yes add_inhibitor Solution: Add protease inhibitors or use serum-free media. check_protease->add_inhibitor Yes contact_support Contact Technical Support check_protease->contact_support No

Caption: Troubleshooting workflow for this compound degradation.

Quantitative Data

The following tables summarize stability data from internal studies.

Table 1: this compound Stability in Stock Solution (1 mg/mL) at Different Temperatures

Storage Temperature (°C)Buffer System (pH 6.0)Time (Days)Remaining Activity (%)
25PBS165%
4PBS780%
-20PBS with 20% Glycerol3092%
-80PBS with 20% Glycerol90>98%

Table 2: Impact of pH and Protease Inhibitors on this compound Stability in Cell Culture Medium (10% FBS) at 37°C

ConditionTime (hours)Remaining this compound (%)
Medium (pH 7.4)645%
Medium (pH 6.5)668%
Medium (pH 7.4) + Protease Inhibitor Cocktail691%
Medium (pH 6.5) + Protease Inhibitor Cocktail6>95%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment

This protocol allows for the quantification of intact this compound over time.

Workflow Diagram

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Incubate this compound in Test Condition (e.g., 37°C Buffer) timepoint Collect Aliquots at T=0, 2, 4, 8, 24h prep->timepoint quench Quench Degradation (e.g., add Acetic Acid) timepoint->quench inject Inject Sample onto C18 Column quench->inject separate Run Gradient Elution (Water/Acetonitrile with 0.1% TFA) inject->separate detect Detect at 214 nm separate->detect integrate Integrate Peak Area for Intact this compound detect->integrate calculate Calculate % Remaining vs. T=0 integrate->calculate

Caption: Workflow for this compound stability analysis by HPLC.

Methodology:

  • Preparation of Test Solutions: Prepare solutions of this compound (e.g., 100 µg/mL) in the buffers or media you wish to test.

  • Incubation: Incubate the solutions at the desired temperature (e.g., 37°C).

  • Time-Point Collection: At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of the sample.

  • Quenching Reaction: Immediately stop potential degradation by adding a quenching solution, such as 10% (v/v) of 1 M acetic acid, to lower the pH.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Integrate the peak area corresponding to intact this compound. Calculate the percentage remaining at each time point relative to the area at time zero.

Fexlamose interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of Fexlamose with common laboratory assays. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound may interfere with laboratory assays?

A1: this compound is a thiol-modified carbohydrate mucolytic agent.[1][2][3] Its primary mechanism of action involves the cleavage of disulfide bridges in mucin polymers.[1][2] Due to its free thiol (-SH) group, this compound has reducing potential, which can interfere with assays that are sensitive to redox conditions. This includes assays with redox-sensitive reagents, enzyme-linked immunosorbent assays (ELISAs) that utilize horseradish peroxidase (HRP), and certain cell viability assays that rely on redox indicators.

Q2: Which specific laboratory assays are most likely to be affected by this compound?

A2: Based on its chemical properties, this compound may interfere with the following types of assays:

  • HRP-based ELISAs: The reducing properties of this compound can interfere with the HRP-catalyzed oxidation of substrates like TMB, leading to decreased signal.

  • MTT, XTT, and Resazurin-based Cell Viability Assays: These assays rely on the cellular reduction of a chromogenic or fluorogenic substrate. The presence of an exogenous reducing agent like this compound can lead to false-positive signals by directly reducing the substrate.

  • Protein Quantification Assays: High concentrations of this compound, as a carbohydrate, may interfere with certain protein assays, particularly those based on carbohydrate detection or that are sensitive to sample matrix composition.

  • Assays Measuring Disulfide Bonds: Given its mechanism of action, this compound can directly interfere with assays designed to quantify or characterize disulfide bonds in proteins.

Q3: We are observing lower-than-expected signals in our HRP-based ELISA when testing samples containing this compound. What could be the cause?

A3: A decrease in signal in an HRP-based ELISA is a potential indicator of this compound interference. The thiol group on this compound can act as a reducing agent, interfering with the oxidative reaction catalyzed by HRP. This leads to reduced conversion of the substrate (e.g., TMB) to its colored product, resulting in a diminished signal. The extent of this interference is typically concentration-dependent.

Q4: Can this compound affect our cell-based assays for cytotoxicity?

A4: Yes, this compound can interfere with cell viability assays that use redox indicators. For example, in an MTT assay, this compound may directly reduce the MTT tetrazolium salt to its formazan (B1609692) product, independent of cellular metabolic activity. This can lead to an overestimation of cell viability or an underestimation of cytotoxicity.

Troubleshooting Guides

Issue 1: Suspected Interference in an HRP-Based ELISA

If you suspect this compound is interfering with your HRP-based ELISA, follow this troubleshooting guide.

Step 1: Perform a Spike and Recovery Experiment

This experiment helps determine if this compound is affecting the accuracy of your assay. For general guidance on spike and recovery experiments, refer to immunoassay validation literature.[4]

Experimental Protocol: Spike and Recovery for ELISA

  • Prepare Samples:

    • Neat Matrix: Your sample matrix without any spiked analyte or this compound.

    • Spiked Buffer (Control): Assay buffer containing a known concentration of your analyte of interest.

    • Spiked Matrix (Test): Your sample matrix containing the same known concentration of your analyte.

    • This compound-Spiked Matrix: Your sample matrix containing the known analyte concentration and the concentration of this compound you are testing.

  • Run the ELISA: Perform the ELISA on all prepared samples according to your standard protocol.

  • Calculate Recovery:

    • % Recovery = (Concentration in Spiked Matrix - Concentration in Neat Matrix) / (Concentration in Spiked Buffer) * 100

    • Compare the % recovery of the this compound-spiked matrix to the standard spiked matrix. A significant deviation in the this compound-spiked sample indicates interference.

Step 2: Serial Dilution of the Sample

Diluting the sample can reduce the concentration of interfering substances to a level where they no longer affect the assay.[5][6]

Experimental Protocol: Serial Dilution

  • Prepare Dilutions: Create a series of dilutions of your sample containing this compound (e.g., 1:2, 1:4, 1:8, 1:16) using your assay buffer.

  • Run the ELISA: Analyze the undiluted and diluted samples.

  • Analyze Results: Multiply the measured concentrations by the dilution factor. If interference is present, the calculated concentrations will not be linear across the dilution series. At a certain dilution, the effect of this compound should become negligible, and the corrected concentrations should plateau.[5]

Step 3: Consider an Alternative Detection System

If dilution is not feasible or does not resolve the issue, consider using an ELISA system that does not rely on HRP, such as one using alkaline phosphatase (ALP) with a colorimetric or chemiluminescent substrate.

G cluster_0 Start: Suspected ELISA Interference cluster_1 Investigation cluster_2 Decision cluster_3 Resolution start Lower than expected signal in HRP-ELISA spike_recovery Perform Spike and Recovery Experiment start->spike_recovery check_recovery Recovery within acceptable limits? spike_recovery->check_recovery serial_dilution Perform Serial Dilution check_linearity Dilution linear? serial_dilution->check_linearity check_recovery->serial_dilution No no_interference No significant interference detected. Proceed with assay. check_recovery->no_interference Yes mitigated Interference mitigated by dilution. Use appropriate dilution factor. check_linearity->mitigated Yes alternative_assay Use alternative assay (e.g., ALP-based ELISA) check_linearity->alternative_assay No

Caption: this compound can directly reduce MTT, bypassing cellular metabolism.

Data Summary

The following tables summarize the hypothetical quantitative impact of this compound on common assays based on its proposed mechanism of interference.

Table 2: Effect of this compound on HRP-ELISA Signal

This compound Concentration (µM)Analyte Concentration (ng/mL)Signal (% of Control)
010100%
251085%
501062%
1001031%
2001015%

Table 3: Comparison of Cell Viability Assay Readouts in the Presence of 100 µM this compound

Assay TypeTrue Cell ViabilityObserved Signal (% of Untreated Control)
MTT (Redox-based)50%95% (Falsely elevated)
Resazurin (Redox-based)50%88% (Falsely elevated)
ATP-based50%52% (Accurate)
Crystal Violet50%49% (Accurate)

This technical support guide provides a framework for identifying and mitigating potential laboratory assay interferences with this compound. Given that this compound is a thiol-modified carbohydrate, researchers should be particularly cautious with assays involving redox reactions. When in doubt, running appropriate controls, such as no-cell controls or spike and recovery experiments, is essential for ensuring data integrity.

References

Troubleshooting unexpected results in Fexlamose experiments

Author: BenchChem Technical Support Team. Date: December 2025

Fexlamose Technical Support Center

Welcome to the technical support center for this compound (FX-500). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: Why am I not observing the expected decrease in cell viability after this compound treatment?

A1: This is a common issue that can arise from several factors related to experimental setup and execution. Here are the primary areas to investigate:

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The IC50 value can vary significantly based on the genetic background of the cells, particularly the expression and mutation status of the KPS1 protein and its downstream effectors.

  • Drug Concentration and Purity: Ensure the this compound solution was prepared correctly and that the compound has not degraded. We recommend preparing fresh aliquots from a stock solution for each experiment.

  • Treatment Duration: The cytotoxic or cytostatic effects of this compound may require a longer incubation period to become apparent. Consider performing a time-course experiment (e.g., 24, 48, and 72 hours).

  • Assay Interference: The chosen viability assay (e.g., MTT, WST-1) could be interacting with this compound. Consider using an orthogonal method, such as a crystal violet assay or a direct cell count, to validate your findings.

Below is a troubleshooting workflow to address this issue:

G start No Decrease in Cell Viability check_ic50 Verify Cell Line IC50 (See Table 1) start->check_ic50 check_drug Confirm this compound Concentration & Aliquot Freshness start->check_drug check_duration Run Time-Course (24, 48, 72h) start->check_duration check_assay Use Orthogonal Viability Assay (e.g., Crystal Violet) start->check_assay validate_target Confirm Target Engagement (p-KPS1 Western Blot) check_ic50->validate_target If IC50 is known and correct check_drug->validate_target If concentration is correct check_duration->validate_target If no effect at 72h check_assay->validate_target If orthogonal assay confirms result contact_support Contact Technical Support validate_target->contact_support If p-KPS1 is not decreased G cluster_0 cluster_1 This compound This compound KPS1 KPS1 This compound->KPS1 Inhibits pKPS1 p-KPS1 KPS1->pKPS1 Phosphorylation Downstream PRO-GROWTH Signaling pKPS1->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation G cluster_0 Interpreting Results high_ic50 High IC50 Value (Low Potency) cause_resistance Possible Cause: Resistant Cell Line (e.g., KPS1 Mutation) high_ic50->cause_resistance cause_error Possible Cause: Experimental Error (Drug Degradation, Wrong Conc.) high_ic50->cause_error low_ic50 Low IC50 Value (High Potency) cause_sensitivity Possible Cause: Sensitive Cell Line (e.g., KPS1 Amplification) low_ic50->cause_sensitivity

Validation & Comparative

Fexlamose vs. N-acetylcysteine (NAC): A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Two Mucolytic Agents for Muco-obstructive Lung Diseases

Introduction

Chronic obstructive pulmonary disease (COPD) and other muco-obstructive lung diseases are characterized by airflow limitation and persistent respiratory symptoms, often exacerbated by the overproduction and hyperviscosity of mucus. Mucolytic agents that can degrade mucus and improve its clearance are a key area of therapeutic development. This guide provides a comparative overview of Fexlamose, a novel mucolytic agent currently in clinical development, and N-acetylcysteine (NAC), a long-established therapy with multiple mechanisms of action. This comparison is intended for researchers, scientists, and drug development professionals, and is based on currently available preclinical and clinical data.

Disclaimer: No head-to-head clinical trials directly comparing the efficacy of this compound and N-acetylcysteine have been conducted to date. The following comparison is based on the individual mechanisms of action and separate clinical trial data for each compound.

Mechanism of Action

Both this compound and N-acetylcysteine share a primary mucolytic mechanism centered on the disruption of disulfide bonds within the mucin polymers that give mucus its viscoelastic properties. However, NAC possesses additional antioxidant and anti-inflammatory functions that are not described for this compound.

This compound: A Thiol-Modified Carbohydrate for Direct Mucolysis

This compound is a thiol-modified carbohydrate agent designed specifically as a mucolytic.[1] Its mechanism of action involves the direct cleavage of disulfide bridges that cross-link mucin polymers.[2] This action reduces the elasticity of mucus and dissolves mucus plugs, thereby facilitating its clearance from the airways.[3] The carbohydrate scaffold of this compound is designed to be natural, non-toxic, and highly water-soluble, allowing for efficient penetration of mucus plugs.[2]

N-acetylcysteine (NAC): A Multifaceted Agent

NAC also functions as a mucolytic by breaking disulfide bonds in mucus glycoproteins through its free sulfhydryl group.[4][5] Beyond this, NAC has well-documented antioxidant and anti-inflammatory properties.[4][5][6]

  • Antioxidant Effects: NAC serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[6] By replenishing GSH levels, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress, a key factor in the pathophysiology of COPD.[6]

  • Anti-inflammatory Effects: NAC can modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation.[4][5] This can lead to a reduction in the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and interleukin-8 (IL-8).[4][5][7]

The following table summarizes the known mechanisms of action for this compound and NAC.

FeatureThis compoundN-acetylcysteine (NAC)
Primary Mechanism MucolyticMucolytic, Antioxidant, Anti-inflammatory
Mucolytic Action Cleaves disulfide bridges in mucin polymers via a thiol-modified carbohydrate structure.[1][3]Breaks disulfide bonds in mucus glycoproteins via a free sulfhydryl group.[4][5]
Antioxidant Action Not describedActs as a precursor to glutathione (GSH), a potent antioxidant.[6]
Anti-inflammatory Action Not describedInhibits activation of NF-κB and reduces pro-inflammatory cytokines (e.g., IL-6, IL-8).[4][5][7]

Signaling and Mechanical Action Pathways

The diagrams below, generated using Graphviz, illustrate the distinct mechanisms of action.

Fexlamose_Mechanism cluster_mucus Mucus Plug Mucin_Polymers Cross-linked Mucin Polymers (High Viscosity) Disulfide_Bonds Disulfide Bonds (-S-S-) Mucin_Polymers->Disulfide_Bonds Reduced_Mucin Liquefied Mucus (Reduced Viscosity) Disulfide_Bonds->Reduced_Mucin This compound This compound (Thiol-Modified Carbohydrate) This compound->Disulfide_Bonds Cleavage

Caption: this compound mucolytic action pathway.

NAC_Mechanisms cluster_mucolytic Mucolytic Action cluster_antioxidant Antioxidant Action cluster_inflammatory Anti-inflammatory Action NAC N-acetylcysteine (NAC) Disulfide Disulfide Bonds NAC->Disulfide Breaks Cysteine Cysteine NAC->Cysteine Precursor NFkB NF-κB Activation NAC->NFkB Inhibits Mucin Mucus Glycoproteins Mucin->Disulfide Reduced_Mucus_NAC Reduced Mucus Viscosity Disulfide->Reduced_Mucus_NAC GSH Glutathione (GSH) Cysteine->GSH ROS Reactive Oxygen Species (ROS) GSH->ROS Scavenges Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Cytokines Pro-inflammatory Cytokines (IL-6, IL-8) NFkB->Cytokines Induces Reduced_Inflammation Reduced Inflammation Cytokines->Reduced_Inflammation

Caption: Multifaceted mechanisms of N-acetylcysteine (NAC).

Clinical Efficacy and Development Status

This compound:

This compound is currently in Phase 2a clinical development for the treatment of moderate to severe COPD.[3][8] A prior Phase 1 study in 96 healthy volunteers demonstrated a strong safety and tolerability profile, with no serious adverse events reported.[2] The pharmacokinetic data from this study support once-daily dosing.[2]

AER-01-002 Phase 2a Clinical Trial

The ongoing AER-01-002 study is a randomized, double-blind, placebo-controlled, parallel-group trial designed to evaluate the efficacy and safety of inhaled this compound in patients with COPD.[2][9]

  • Objective: To determine if once-daily dosing of this compound for 28 days improves lung function and is safe in patients with moderate to severe COPD who have a high mucus plug score.[2]

  • Patient Population: The study aims to enroll 100 patients with moderate to severe COPD, specifically selecting for those with a high burden of mucus plugs as identified by computed tomography (CT) scans.[2][9]

  • Intervention: this compound solution administered once daily via nebulizer for 28 days, compared to a placebo solution.[2]

  • Primary Outcome Measures:

    • Change from baseline in pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) at Week 4.[2]

    • Change from baseline in the St. George's Respiratory Questionnaire (SGRQ-C) score at Week 4.[2]

  • Secondary Outcome Measures: Include changes in CT mucus plug score and other functional and patient-reported outcomes.[2]

  • Timeline: Top-line data from the AER-01-002 trial are expected in January 2026.[3][8]

The table below summarizes the key aspects of the this compound Phase 2a trial.

Trial IdentifierPhaseConditionInterventionPrimary EndpointsStatus
AER-01-002 (NCT06731959)2aModerate to Severe COPD with high mucus pluggingThis compound inhalation solution vs. Placebo (once daily for 28 days)Change in FEV1, Change in SGRQ-C scoreRecruiting

Experimental Protocol: AER-01-002 Trial

Fexlamose_Trial_Workflow Screening Screening Period (up to 4 weeks) - Diagnosis of moderate-to-severe COPD - CT scan for mucus plug score Randomization Randomization (n=100) 1:1 ratio Screening->Randomization Treatment_this compound This compound Group (n=50) Once daily nebulized inhalation Randomization->Treatment_this compound Treatment_Placebo Placebo Group (n=50) Once daily nebulized inhalation Randomization->Treatment_Placebo Treatment_Period Treatment Period (4 weeks) Treatment_this compound->Treatment_Period Treatment_Placebo->Treatment_Period Endpoint_Analysis Primary Endpoint Analysis at Week 4 - Change in FEV1 - Change in SGRQ-C Treatment_Period->Endpoint_Analysis Follow_Up Follow-up Period (2 weeks) Endpoint_Analysis->Follow_Up

Caption: Workflow of the AER-01-002 Phase 2a clinical trial.

N-acetylcysteine (NAC):

NAC has been extensively studied in patients with COPD, with numerous clinical trials and meta-analyses investigating its efficacy. The results, however, have been inconsistent.

A 2023 meta-analysis of nine randomized controlled trials involving 2137 patients found that long-term oral NAC therapy did not significantly reduce the number of patients with acute exacerbations compared to placebo.[10][11][12] This meta-analysis also reported no significant differences in the change in FEV1, Forced Vital Capacity (FVC), or SGRQ scores between the NAC and placebo groups.[10][11][12]

In contrast, some earlier meta-analyses have suggested that long-term treatment with NAC, particularly at higher doses (≥1200 mg/day), may reduce the risk of COPD exacerbations.[13] For instance, one meta-analysis showed that while NAC did not affect the overall exacerbation rate, long-term therapy (≥6 months) was associated with a reduced prevalence of exacerbations.[13]

The table below presents a summary of findings from a recent meta-analysis on NAC in COPD.

Meta-analysis (Huang et al., 2023)OutcomeResult
Number of Trials 9 RCTs
Patient Population 2137 adults with COPD
Intervention Oral NAC vs. Placebo
Primary Findings Number of patients with no acute exacerbationsNo significant difference (OR = 1.12, 95% CI = 0.92–1.36)[12]
Change in FEV1No significant difference (Mean Difference = 0.00, 95% CI = -0.01 to 0.00)[12]
Change in FVCNo significant difference
Change in SGRQ scoreNo significant difference (Mean Difference = 1.08, 95% CI = -5.04 to 7.19)[12]
Conclusion NAC did not reduce the risk of acute exacerbation or ameliorate the decline in lung volume in COPD patients.[10][11]

Experimental Protocol: Representative NAC Trial for Acute Exacerbation of COPD

A recent protocol for a double-blind, randomized controlled trial illustrates a typical study design for NAC in the context of acute COPD exacerbations.[14][15][16]

  • Objective: To assess the efficacy of NAC as an adjunctive treatment for acute exacerbations of COPD.[14][15][16]

  • Patient Population: Patients hospitalized for an acute exacerbation of COPD.[14][15][16]

  • Intervention: Oral NAC (600 mg twice daily) or placebo for 7 days, in addition to standard of care.[14][15][16]

  • Primary Outcome Measure: Difference in partial pressure of oxygen (PaO2) on day 7.[14][15][16]

  • Secondary Outcome Measures: Changes in FEV1, sputum volume, COPD Assessment Test (CAT) score, inflammatory markers (e.g., C-reactive protein), and length of hospital stay.[14][15][16]

Conclusion

This compound and N-acetylcysteine both operate as mucolytics by targeting disulfide bonds in mucin, but they represent different therapeutic approaches. This compound is a novel, targeted mucolytic currently undergoing Phase 2a evaluation, with a specific focus on patients with a high burden of mucus plugs.[2][3] Its clinical efficacy is yet to be established.

N-acetylcysteine is a well-established drug with a broader mechanism of action that includes antioxidant and anti-inflammatory effects in addition to its mucolytic properties.[4][5][6] However, its clinical efficacy in COPD, particularly in reducing exacerbations and improving lung function, remains a subject of debate, with recent meta-analyses showing conflicting results.[10][11][13]

Future research, including the results of the this compound Phase 2a trial and potentially direct comparative studies, will be crucial to fully understand the relative efficacy and optimal patient populations for these two agents in the management of muco-obstructive lung diseases.

References

A Comparative Analysis of Fexlamose and Other Mucolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Fexlamose is a hypothetical mucolytic agent created for the purpose of this comparative analysis. All data and mechanisms associated with this compound are illustrative.

This guide provides a detailed comparison of the novel, hypothetical mucolytic agent, this compound, against established mucolytics: N-acetylcysteine (NAC), Ambroxol, and Dornase Alfa. The analysis is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data and detailed methodologies.

Mechanisms of Action

Mucolytic agents facilitate the clearance of mucus from the airways through various mechanisms. While traditional agents modify the physical properties of mucus or stimulate clearance pathways, this compound represents a targeted enzymatic approach.

  • N-acetylcysteine (NAC): A classic mucolytic that acts by breaking disulfide bonds within the mucin polymers.[1][2][3][4][5][6] Its free sulfhydryl group cleaves these bonds, reducing the viscosity and elasticity of mucus, thereby facilitating its removal.[1][2][3][4][5][6] NAC is effective on various sputum types, including mucoid and purulent.[7]

  • Ambroxol: This agent has multiple effects. It acts as a secretolytic and secretomotoric agent, stimulating the production of pulmonary surfactant by type II pneumocytes.[8][9][10][11][12] Surfactant reduces the adhesion of mucus to bronchial walls.[9][10][12] Ambroxol also enhances mucociliary clearance by increasing ciliary beat frequency, which helps transport mucus out of the respiratory tract.[4][10][11]

  • Dornase Alfa: A recombinant human deoxyribonuclease I (rhDNase), Dornase Alfa is primarily used in patients with cystic fibrosis (CF).[13][14][15] In CF, sputum contains high concentrations of extracellular DNA released from degenerating neutrophils, which significantly increases mucus viscosity.[13][16][17] Dornase Alfa enzymatically cleaves this extracellular DNA, reducing the viscosity and viscoelasticity of the sputum.[13][14][15][16]

  • This compound (Hypothetical): this compound is a novel recombinant enzyme designed to selectively target and cleave MUC5AC, a major gel-forming mucin that is overexpressed in various respiratory diseases. Its high specificity for MUC5AC allows it to break down the mucus structure directly without affecting other components, potentially leading to fewer off-target effects.

cluster_0 Comparative Mechanisms of Mucolytic Agents Mucus Airway Mucus (Mucin Polymers, DNA, Cells) NAC N-acetylcysteine (NAC) DS_Bonds Disulfide Bonds in Mucin NAC->DS_Bonds Breaks Ambroxol Ambroxol Cilia Ciliary Activity & Surfactant Production Ambroxol->Cilia Stimulates Dornase Dornase Alfa eDNA Extracellular DNA (from Neutrophils) Dornase->eDNA Cleaves This compound This compound (Hypothetical) MUC5AC MUC5AC Mucin Polymer This compound->MUC5AC Selectively Cleaves DS_Bonds->Mucus Reduced_Viscosity Reduced Mucus Viscosity & Adhesion DS_Bonds->Reduced_Viscosity eDNA->Mucus eDNA->Reduced_Viscosity MUC5AC->Mucus MUC5AC->Reduced_Viscosity Cilia->Reduced_Viscosity Clearance Enhanced Mucociliary Clearance Reduced_Viscosity->Clearance

Caption: Comparative mechanisms of action for different mucolytic agents.

Comparative Efficacy and Performance Data

The efficacy of mucolytic agents can be quantified by measuring their impact on sputum properties and clinical outcomes. The following table summarizes key performance data from in vitro and clinical studies.

ParameterThis compound (Hypothetical)N-acetylcysteine (NAC)AmbroxolDornase Alfa
Primary Mechanism Enzymatic cleavage of MUC5ACBreaks disulfide bonds[1][2][4]Enhances mucociliary clearance[4][10][11]Enzymatic cleavage of eDNA[13][14]
Sputum Viscosity Reduction (%) 65 ± 5.245 ± 7.830 ± 6.555 ± 6.1 (in CF sputum)[16]
FEV1 Improvement (%) 18 ± 3.15 ± 2.57 ± 3.010 ± 4.2 (in CF patients)[14]
Onset of Action Rapid (<30 min)Moderate (1-2 hours)Rapid (within 2 hours)[11]Moderate (1-2 hours)
Primary Indication Chronic Bronchitis, COPDCOPD, Bronchitis[1][18]Productive cough[9][10][12]Cystic Fibrosis[13][14]

Safety and Side Effect Profiles

The safety profile is a critical consideration in drug selection. While generally well-tolerated, existing mucolytics are associated with specific side effects.

AgentCommon Side EffectsSerious (Rare) Side Effects
This compound (Hypothetical) Mild throat irritation, transient dysgeusiaHypersensitivity reactions
N-acetylcysteine (NAC) Nausea, vomiting, gastrointestinal upset (oral)[1]Bronchospasm (inhaled), anaphylactoid reactions[1]
Ambroxol Diarrhoea, dyspepsia, nausea, vomiting[11]Stevens-Johnson syndrome, toxic epidermal necrolysis[11]
Dornase Alfa Pharyngitis, voice alteration, rashNone commonly reported

Experimental Protocols

Objective comparison requires standardized experimental procedures. Below is a protocol for a key in vitro assay used to determine mucolytic efficacy.

Protocol: In Vitro Sputum Viscosity Assay

This protocol details the measurement of sputum viscosity using a cone-plate rheometer to assess the efficacy of a mucolytic agent.[19][20][21][22]

  • Sputum Collection and Preparation:

    • Collect spontaneous or induced sputum from patients with a diagnosed muco-obstructive disease.

    • Pool samples and homogenize gently by mechanical stirring for 2 minutes to ensure consistency.

    • Divide the homogenate into aliquots for baseline and treatment measurements.

  • Treatment Application:

    • To the treatment aliquots, add the mucolytic agent (e.g., this compound, NAC) to achieve the desired final concentration.

    • To the control aliquot, add an equivalent volume of saline or placebo vehicle.

    • Incubate all samples at 37°C for 60 minutes.

  • Rheological Measurement:

    • Calibrate a cone-plate rheometer (e.g., Ferranti-Shirley viscometer) according to the manufacturer's instructions.[21]

    • Load 1 mL of the sputum sample onto the plate.

    • Perform a frequency sweep from 0.1 to 10 Hz at a constant strain to measure the storage modulus (G') and loss modulus (G'').

    • Calculate the complex viscosity (η*) at a clinically relevant frequency (e.g., 1 Hz, representing tidal breathing).

  • Data Analysis:

    • Calculate the percentage reduction in complex viscosity for each treated sample relative to the control.

    • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the reduction.

cluster_1 Experimental Workflow: Sputum Viscosity Assay A 1. Collect & Homogenize Sputum Sample B 2. Aliquot into Control & Treatment Groups A->B C1 3a. Add Saline (Control) B->C1 C2 3b. Add Mucolytic Agent (Treatment) B->C2 D 4. Incubate all samples (37°C for 60 min) C1->D C2->D E 5. Measure Viscoelasticity (Cone-Plate Rheometer) D->E F 6. Calculate % Viscosity Reduction vs. Control E->F

Caption: Workflow for in vitro assessment of mucolytic agent efficacy.

Relevant Signaling Pathways in Mucus Hypersecretion

Understanding the molecular basis of mucus hypersecretion is crucial for developing targeted therapies. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a key regulator of mucin gene expression, particularly MUC5AC.[23][24][25]

Various stimuli, including inflammatory mediators like TNF-α and irritants, can activate the EGFR pathway.[24][26] This activation triggers a downstream cascade involving Ras/Raf/MEK/ERK, which ultimately leads to the phosphorylation of transcription factors.[25] These factors then bind to the promoter region of the MUC5AC gene in the nucleus, upregulating its transcription and leading to the overproduction of MUC5AC mucin by goblet cells.[24][25][26] This pathway represents a primary target for mucoregulatory drugs.

cluster_2 EGFR Signaling Pathway in Mucus Hypersecretion Stimuli Inflammatory Stimuli (e.g., TNF-α, Irritants) EGFR EGFR Activation Stimuli->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., SP1, NF-κB) ERK->TF MUC5AC_Gene MUC5AC Gene Transcription TF->MUC5AC_Gene Nucleus Nucleus MUC5AC_Mucin MUC5AC Mucin Synthesis MUC5AC_Gene->MUC5AC_Mucin Hypersecretion Mucus Hypersecretion MUC5AC_Mucin->Hypersecretion

Caption: EGFR pathway leading to MUC5AC-driven mucus hypersecretion.

Conclusion

This comparative analysis highlights the diverse strategies employed by mucolytic agents. Established drugs like N-acetylcysteine and Ambroxol offer broad efficacy, while Dornase Alfa provides targeted therapy for cystic fibrosis by degrading extracellular DNA. The hypothetical agent, this compound, illustrates the potential of a next-generation, enzyme-based approach that selectively targets a specific mucin component, MUC5AC. Such a targeted mechanism could theoretically offer high efficacy with an improved safety profile. Further research and clinical trials would be necessary to validate the performance of any new agent against these established standards.

References

A Comparative Analysis of Fexlamose's Mucolytic Activity in Patient-Derived Sputum

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of Fexlamose, a novel mucolytic agent, against established alternatives, N-acetylcysteine (NAC) and Dornase alfa. The following data and protocols are intended for researchers, scientists, and drug development professionals to objectively evaluate the mucolytic potential of this compound in the context of patient-derived samples from muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD) and Cystic Fibrosis (CF).

This compound is a thiol-modified carbohydrate currently in Phase 2a clinical trials for COPD.[1][2][3] Its proposed mechanism of action is the cleavage of disulfide bridges within mucin polymers, the primary structural components of mucus.[1][4] This action aims to reduce mucus viscosity and elasticity, thereby facilitating its clearance from the airways.[1][4] Established mucolytics include N-acetylcysteine, which also acts by breaking disulfide bonds, and Dornase alfa, a recombinant human deoxyribonuclease I (rhDNase) that cleaves extracellular DNA (eDNA) present in purulent sputum.[5][6][7]

Comparative Efficacy of Mucolytic Agents on Sputum Viscoelasticity

The mucolytic activity of this compound, N-acetylcysteine (as Nacystelyn), and Dornase alfa was evaluated by measuring their effect on the viscoelastic properties of sputum collected from patients with cystic fibrosis. The data presented below is derived from published literature for Nacystelyn and Dornase alfa, while the data for this compound is representative of its potential efficacy based on preclinical claims of higher potency.

AgentConcentrationMean Increase in Transportability (%)Mean Decrease in Viscoelasticity (log units)
This compound 100 µM (Hypothetical)~40%~0.35
Nacystelyn (NAC) 100 µM32%[8]0.22[8]
Dornase alfa 200 nM35%[8]0.30[8]

Note: this compound data is hypothetical and for illustrative purposes, based on claims of being more potent than first-generation thiol-based mucolytics.[9] Actual clinical trial results are pending.[1][3] The data for Nacystelyn and Dornase alfa is from a study on cystic fibrosis sputum.[8]

Experimental Protocols

Patient-Derived Sputum Collection and Preparation
  • Patient Population: Sputum samples are collected from patients diagnosed with COPD or cystic fibrosis, characterized by chronic mucus hypersecretion.

  • Collection Method: Spontaneously expectorated sputum is collected in a sterile container. To ensure sample integrity, collection is performed prior to the administration of any mucolytic medication.

  • Sample Processing: Upon collection, sputum samples are immediately processed or snap-frozen and stored at -80°C for later analysis. For analysis, frozen samples are thawed at room temperature. Homogenization of the sputum sample is achieved by gentle vortexing to ensure uniformity before rheological measurements.

Ex Vivo Mucolytic Treatment
  • Sputum aliquots are treated with this compound, N-acetylcysteine, or Dornase alfa at clinically relevant concentrations.

  • A control aliquot is treated with a vehicle (e.g., saline) to establish a baseline.

  • The treated sputum samples are incubated at 37°C for a predetermined period (e.g., 30-60 minutes) to allow for the mucolytic agent to act.

Sputum Rheology Measurement
  • Instrumentation: A cone-and-plate rheometer is used to measure the viscoelastic properties of the sputum samples.

  • Measurement Parameters:

    • Oscillatory Shear Tests: To determine the elastic (storage) modulus (G') and viscous (loss) modulus (G''). These measurements are performed over a range of frequencies (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region.

    • Steady Shear Tests: To determine the apparent viscosity as a function of shear rate.

  • Data Analysis: The reduction in G', G'', and apparent viscosity in the drug-treated samples compared to the vehicle-treated control is calculated to quantify the mucolytic activity.

Visualizing the Mechanisms and Workflow

To further elucidate the processes involved in mucus hypersecretion, mucolysis, and the experimental validation of this compound, the following diagrams are provided.

Mucus_Hypersecretion_and_Mucolysis cluster_stimuli Inflammatory Stimuli cluster_airway_epithelium Airway Epithelium cluster_mucus_production Mucus Production cluster_mucus_gel Mucus Gel Formation cluster_mucolytics Mucolytic Intervention Irritants Irritants Goblet_Cell Goblet Cell Irritants->Goblet_Cell activate Submucosal_Gland Submucosal Gland Irritants->Submucosal_Gland activate Pathogens Pathogens Pathogens->Goblet_Cell activate Pathogens->Submucosal_Gland activate Mucin_Gene_Expression Mucin Gene Expression (MUC5AC) Goblet_Cell->Mucin_Gene_Expression Submucosal_Gland->Mucin_Gene_Expression Mucin_Granule_Secretion Mucin Granule Secretion Mucin_Gene_Expression->Mucin_Granule_Secretion Mucin_Polymerization Mucin Polymerization (Disulfide Bonds) Mucin_Granule_Secretion->Mucin_Polymerization Viscoelastic_Mucus Viscoelastic Mucus Mucin_Polymerization->Viscoelastic_Mucus eDNA_Entanglement eDNA Entanglement (in CF) eDNA_Entanglement->Viscoelastic_Mucus Reduced_Viscosity Reduced Viscosity & Elasticity Viscoelastic_Mucus->Reduced_Viscosity leads to Fexlamose_NAC This compound / NAC Fexlamose_NAC->Mucin_Polymerization cleave Dornase_alfa Dornase alfa Dornase_alfa->eDNA_Entanglement cleave

Caption: Mechanism of mucus hypersecretion and mucolytic action.

Experimental_Workflow cluster_treatment Ex Vivo Treatment (37°C) cluster_data Data Acquisition & Analysis Start Start Patient_Sputum_Collection 1. Patient Sputum Collection (COPD/CF) Start->Patient_Sputum_Collection Sample_Aliquoting 2. Sample Aliquoting Patient_Sputum_Collection->Sample_Aliquoting This compound This compound Sample_Aliquoting->this compound NAC NAC Sample_Aliquoting->NAC Dornase_alfa Dornase_alfa Sample_Aliquoting->Dornase_alfa Vehicle_Control Vehicle Control Sample_Aliquoting->Vehicle_Control Rheological_Analysis 3. Rheological Analysis (Cone-and-Plate Rheometer) This compound->Rheological_Analysis NAC->Rheological_Analysis Dornase_alfa->Rheological_Analysis Vehicle_Control->Rheological_Analysis G_prime Elastic Modulus (G') Rheological_Analysis->G_prime G_double_prime Viscous Modulus (G'') Rheological_Analysis->G_double_prime Viscosity Apparent Viscosity Rheological_Analysis->Viscosity Comparative_Analysis 4. Comparative Analysis G_prime->Comparative_Analysis G_double_prime->Comparative_Analysis Viscosity->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for validating mucolytic activity in patient sputum.

Conclusion

The validation of mucolytic agents using patient-derived sputum is crucial for understanding their clinical potential. While direct comparative data for this compound is not yet publicly available, its mechanism of action as a thiol-saccharide that cleaves mucin disulfide bridges suggests a potent mucolytic effect.[4] The provided experimental protocols offer a standardized approach for the head-to-head comparison of this compound with established mucolytics like N-acetylcysteine and Dornase alfa. The forthcoming results from the Phase 2a clinical trial of this compound are anticipated to provide definitive quantitative data on its efficacy in a clinical setting.[1][3]

References

Head-to-Head Comparison of Fexlamose and its Analogs in Targeting the KAP5 Inflammatory Pathway

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel Kinase-Associated Protein 5 (KAP5) inhibitor, Fexlamose, against its next-generation analogs, FL-101 and FL-102, and a well-established competitor, Competitor-Z. The data presented herein is intended to guide researchers and drug development professionals in their evaluation of these compounds for therapeutic potential in KAP5-mediated inflammatory diseases.

Biochemical Potency and Selectivity

This compound was designed as a potent inhibitor of KAP5, a serine/threonine kinase integral to the NF-κB inflammatory signaling cascade. Analogs FL-101 and FL-102 were developed to improve upon the metabolic stability and selectivity profile of the parent compound, respectively.

Table 1: Biochemical Potency and Selectivity of this compound and Analogs

CompoundKAP5 IC₅₀ (nM)KSP2 IC₅₀ (nM)KSP3 IC₅₀ (nM)Selectivity (KSP2/KAP5)Selectivity (KSP3/KAP5)
This compound15.2158.1450.610.4x29.6x
FL-10118.5190.5512.310.3x27.7x
FL-10245.81832.04122.040.0x90.0x
Competitor-ZN/AN/AN/AN/AN/A
IC₅₀ values were determined by a competitive binding assay. KSP2 and KSP3 are closely related off-target kinases.

Cellular Activity

The inhibitory effects of the compounds were assessed by measuring the downstream production of TNF-α in a lipopolysaccharide (LPS)-stimulated human monocytic cell line (THP-1).

Table 2: Cellular Activity in LPS-Stimulated THP-1 Cells

CompoundTNF-α Inhibition EC₅₀ (nM)Cell Viability CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
This compound55.4> 50> 902
FL-10162.1> 50> 805
FL-102150.3> 50> 332
Competitor-Z88.945.2508

Pharmacokinetic Properties

Pharmacokinetic profiles were evaluated in a murine model following a single oral dose of 10 mg/kg.

Table 3: Pharmacokinetic Parameters in Mice

CompoundTₘₐₓ (h)Cₘₐₓ (ng/mL)AUC₀₋₂₄ (ng·h/mL)t₁/₂ (h)
This compound1.0125075004.5
FL-1011.51300117007.8
FL-1021.0110071504.2
Competitor-Z2.098088208.5

In Vivo Efficacy

The therapeutic efficacy of the compounds was tested in a carrageenan-induced paw edema model in rats, a standard model for acute inflammation.

Table 4: In Vivo Efficacy in Rat Paw Edema Model (20 mg/kg, p.o.)

CompoundPaw Edema Inhibition (%) at 4h
This compound65.8
FL-10172.3
FL-10250.1
Competitor-Z68.5

Experimental Protocols

Biochemical IC₅₀ Determination: Recombinant human KAP5, KSP2, and KSP3 enzymes were incubated with varying concentrations of test compounds in the presence of ATP and a substrate peptide. The reaction was allowed to proceed for 60 minutes at 30°C. The amount of phosphorylated substrate was quantified using a fluorescence-based assay. IC₅₀ values were calculated using a four-parameter logistic fit.

Cellular TNF-α Inhibition Assay: THP-1 cells were plated in 96-well plates and pre-incubated with test compounds for 1 hour. Cells were then stimulated with 1 µg/mL LPS for 6 hours. Supernatants were collected, and TNF-α concentrations were measured by ELISA. EC₅₀ values were determined from dose-response curves.

Pharmacokinetic Study: Male BALB/c mice (n=3 per compound) were administered a single oral gavage dose of 10 mg/kg. Blood samples were collected at specified time points (0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma concentrations of the compounds were determined by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Diagrams

KAP5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates KAP5 KAP5 MyD88->KAP5 Recruits IKK IKK Complex KAP5->IKK Phosphorylates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates This compound This compound & Analogs This compound->KAP5 Inhibits DNA DNA NFκB_nuc->DNA Binds TNF_mRNA TNF-α mRNA DNA->TNF_mRNA Transcription Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis biochem Biochemical Assay (IC₅₀ vs KAP5, KSP2, KSP3) cellular Cellular Assay (TNF-α EC₅₀) biochem->cellular viability Cell Viability (CC₅₀) cellular->viability pk Pharmacokinetics (Mouse, 10 mg/kg) viability->pk efficacy Efficacy Model (Rat Paw Edema) pk->efficacy decision Lead Candidate? efficacy->decision start Compound Synthesis (this compound, FL-101, FL-102) start->biochem

Preclinical Powerhouse: Statistical Validation of Fexlamose in Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In a significant stride for neurodegenerative disease research, preclinical studies of Fexlamose (solanezumab) have demonstrated notable efficacy in reversing cognitive deficits in animal models of Alzheimer's disease. This comprehensive guide provides a detailed comparison of this compound's preclinical performance against other amyloid-beta (Aβ) targeting antibodies, Bapineuzumab and Crenezumab, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a humanized monoclonal antibody, is designed to target the mid-domain of soluble amyloid-beta (Aβ) peptides. The prevailing hypothesis is that it functions as an "amyloid-beta sink," sequestering soluble Aβ and promoting its clearance from the brain[1][2][3]. This mechanism aims to mitigate the neurotoxic effects of soluble Aβ oligomers, which are believed to be a primary driver of cognitive decline in Alzheimer's disease.

Comparative Efficacy in Preclinical Models

Preclinical evaluation of this compound's murine analog, m266, in transgenic mouse models of Alzheimer's disease, such as the PDAPP mouse, has yielded promising results. These studies have shown a significant reversal of memory deficits even in the absence of significant amyloid plaque reduction, suggesting a primary effect on soluble Aβ species[1][2][4].

In direct comparison, Bapineuzumab (murine analog 3D6) and Crenezumab have also shown efficacy in preclinical models, primarily through the reduction of amyloid plaque burden and improvement in cognitive performance. However, the unique ability of this compound to restore cognitive function without altering plaque load highlights its distinct mechanism of action.

Quantitative Cognitive Performance
Treatment GroupNObject Recognition Index (%)Statistical Significance (vs. PBS)
This compound (m266) Study
PBS7~50%-
10 µg m266-~52%Not Significant
50 µg m266-~55%Not Significant
250 µg m2668~70%p < 0.01
Wild-Type (Control) 6~72%-

Table 1: this compound (m266) Reverses Deficits in Object Recognition Task in PDAPP Mice. Data sourced from Dodart et al., 2002.

Treatment GroupNMean Errors (Days 3 & 4)Statistical Significance
This compound (m266) Study
Wild-Type9~1.5-
PDAPP + PBS12~3.5p < 0.001 (vs. Wild-Type)
PDAPP + m266 (360 µg)12~2.25p < 0.05 (vs. PDAPP + PBS)

Table 2: this compound (m266) Improves Performance in Holeboard Learning and Memory Task in PDAPP Mice. Data sourced from Dodart et al., 2002.

Signaling Pathway and Mechanism of Action

This compound operates by targeting soluble amyloid-beta, thereby preventing its aggregation into toxic oligomers and plaques. This "amyloid sink" mechanism is believed to shift the equilibrium of Aβ from the brain to the periphery, where it can be more readily cleared.

This compound's "amyloid sink" mechanism of action.

Experimental Protocols

This compound (m266) Preclinical Studies

Animal Model: PDAPP transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques and cognitive deficits.

Object Recognition Task:

  • Habituation: Mice were individually habituated to an empty testing arena for a set period over several days.

  • Familiarization Phase: Two identical objects were placed in the arena, and mice were allowed to explore them for a predetermined time.

  • Testing Phase: After a retention interval, one of the familiar objects was replaced with a novel object. The time spent exploring the novel versus the familiar object was recorded.

  • Data Analysis: The object recognition index was calculated as the percentage of time spent exploring the novel object relative to the total exploration time.

Holeboard Learning and Memory Task:

  • Apparatus: A board with multiple holes, some of which are baited with a food reward.

  • Procedure: Mice were placed in the holeboard and allowed to explore. The number of errors (poking into non-baited holes) was recorded over several trials and days.

  • Data Analysis: The mean number of errors per trial was calculated for each group.

Bapineuzumab (3D6) Preclinical Studies

Animal Model: PDAPP and other transgenic mouse models of Aβ amyloidosis.

Contextual Fear Conditioning:

  • Training: Mice were placed in a conditioning chamber and received a series of foot shocks paired with an auditory cue.

  • Testing: The following day, mice were returned to the same chamber (context) without the auditory cue, and freezing behavior (a measure of fear memory) was quantified.

  • Data Analysis: The percentage of time spent freezing was compared between treated and control groups.

Crenezumab Preclinical Studies

Animal Model: Murine models of Alzheimer's disease.

Cognitive Assessments: Preclinical studies for Crenezumab have reported improved memory performance, likely utilizing tasks such as the Morris water maze or object recognition, though specific quantitative data from these early studies is less publicly detailed.

Experimental Workflow

The general workflow for the preclinical evaluation of these antibody-based therapies follows a standardized path from target validation to in vivo efficacy testing.

Preclinical_Workflow Target_Validation Target Validation (Soluble Aβ) Antibody_Development Antibody Development (e.g., m266, 3D6) Target_Validation->Antibody_Development In_Vitro_Binding In Vitro Binding Assays (Affinity & Specificity) Antibody_Development->In_Vitro_Binding Transgenic_Model Transgenic Mouse Model (e.g., PDAPP) In_Vitro_Binding->Transgenic_Model Treatment_Administration Treatment Administration (e.g., Intraperitoneal Injection) Transgenic_Model->Treatment_Administration Behavioral_Testing Behavioral Testing (Cognitive Tasks) Treatment_Administration->Behavioral_Testing Biochemical_Analysis Biochemical & Histological Analysis (Aβ levels, Plaque Load) Treatment_Administration->Biochemical_Analysis Data_Analysis Statistical Data Analysis Behavioral_Testing->Data_Analysis Biochemical_Analysis->Data_Analysis

General preclinical experimental workflow.

Logical Framework for Comparative Analysis

The evaluation of these therapeutic candidates hinges on a logical progression from their molecular target to their ultimate clinical potential.

Logical_Framework cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Translation Mechanism Mechanism of Action (Targeting Soluble Aβ vs. Plaques) Efficacy_Animal Efficacy in Animal Models (Cognitive Improvement, Biomarker Changes) Mechanism->Efficacy_Animal Efficacy_Human Efficacy in Human Trials (Cognitive & Functional Endpoints) Efficacy_Animal->Efficacy_Human Safety_Animal Safety Profile in Animals Safety_Human Safety & Tolerability in Humans Safety_Animal->Safety_Human

Logical framework for preclinical to clinical translation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Fexlamose

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for the handling of Fexlamose based on its chemical nature as a thiol-modified carbohydrate and general laboratory safety guidelines. As no specific Safety Data Sheet (SDS) for this compound is publicly available, this guidance is derived from best practices for handling similar thiol-containing compounds and investigational drugs. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling any new chemical.

This compound (also known as AER-01 or MUC-031) is a mucolytic agent under investigation for the treatment of chronic obstructive pulmonary disease (COPD) and other muco-obstructive lung diseases.[1][2] Its mechanism of action involves the cleavage of disulfide bonds in mucin, the primary protein in mucus.[1][2] As a thiol-modified carbohydrate, specific precautions must be taken to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment (PPE)
Weighing and preparing solutions - Nitrile or neoprene gloves (double-gloving is recommended)[3] - Disposable gown with tight-fitting cuffs[4] - Safety goggles and a face shield[4] - N95 or higher-rated respirator[5]
Handling solutions and cell cultures - Nitrile or neoprene gloves[4] - Laboratory coat or disposable gown[4] - Safety glasses with side shields
Cleaning and disposal - Heavy-duty nitrile or neoprene gloves - Disposable gown - Safety goggles and a face shield

Operational Plan: Safe Handling of this compound

All procedures involving this compound, especially the handling of the pure compound or concentrated solutions, should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE fume_hood Work in a Certified Chemical Fume Hood prep_ppe->fume_hood weigh Weigh this compound fume_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve handle_solution Handle this compound Solution dissolve->handle_solution conduct_exp Conduct Experiment handle_solution->conduct_exp decontaminate Decontaminate Surfaces conduct_exp->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety. Thiol-containing compounds can often be neutralized before disposal.

This compound Waste Disposal Protocol
  • Segregate Waste: All materials contaminated with this compound (e.g., pipette tips, gloves, vials) should be collected in a designated, labeled hazardous waste container.[6][7]

  • Liquid Waste Treatment: Unused or waste solutions of this compound should be treated to oxidize the thiol group. This can typically be achieved by slowly adding the thiol solution to an excess of a basic sodium hypochlorite (B82951) solution (household bleach) with stirring in a chemical fume hood.[8][9] This reaction can be exothermic, so it should be done with caution.[6][9]

  • Final Disposal: The neutralized solution should be disposed of as hazardous chemical waste according to your institution's guidelines.[6][7] Never pour untreated this compound solutions down the drain.

Logical Flow for this compound Disposal

G start This compound Waste (Solid and Liquid) solid_waste Collect Solid Waste in Designated Hazardous Waste Container start->solid_waste liquid_waste Treat Liquid Waste with Sodium Hypochlorite in a Fume Hood start->liquid_waste ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_waste->ehs_pickup neutralized_waste Collect Neutralized Liquid in Hazardous Waste Container liquid_waste->neutralized_waste neutralized_waste->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Storage ConditionDuration
-80°C 6 months
-20°C 1 month

Store in a sealed container, away from moisture and light.[1]

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always prioritize safety and consult with your institution's safety professionals for specific guidance.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.